Pyrimethanil-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
204.28 g/mol |
IUPAC Name |
4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D,7D |
InChI Key |
ZLIBICFPKPWGIZ-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C)C)[2H])[2H] |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Pyrimethanil-d5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Pyrimethanil-d5, a deuterated internal standard crucial for quantitative analysis in various scientific fields. While specific batch-to-batch values for isotopic purity are proprietary and typically available only through a Certificate of Analysis (CoA) upon purchase, this document outlines the expected industry standards, the methodologies for determination, and the significance of isotopic purity in ensuring data accuracy and reliability.
Understanding Isotopic Purity
In the context of deuterated compounds like this compound, isotopic purity, or isotopic enrichment, refers to the percentage of the molecule that contains the desired number of deuterium atoms (in this case, five) at the specified positions. It is a critical parameter for internal standards used in mass spectrometry-based quantitative assays, as it directly impacts the accuracy of the results. High isotopic purity minimizes interference from unlabeled or partially labeled molecules, which could lead to an overestimation of the analyte of interest.
Expected Isotopic Purity of this compound
While a definitive, universally applicable value for the isotopic purity of commercially available this compound cannot be provided without a specific Certificate of Analysis, the industry standard for high-quality deuterated internal standards dictates a minimum isotopic enrichment.
| Parameter | Typical Specification |
| Isotopic Enrichment | ≥98% |
| Chemical Purity | ≥95% |
It is important to distinguish between chemical purity and isotopic purity. Chemical purity, often determined by methods like High-Performance Liquid Chromatography (HPLC), indicates the percentage of the desired compound in a sample relative to any chemical impurities. In contrast, isotopic purity refers specifically to the level of deuterium incorporation. For instance, a supplier, MedchemExpress, specifies a chemical purity of 99.0% for their this compound, but the isotopic purity is not explicitly stated in the publicly available data.[1] LGC Standards also offers this compound with a stated chemical purity of >95% (HPLC), with the CoA providing detailed batch-specific data upon acquisition.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a fundamental technique for assessing isotopic enrichment. The high resolving power of instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers allows for the separation and quantification of ions with very small mass differences.
Methodology:
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: The molecules are ionized, most commonly using Electrospray Ionization (ESI), to generate protonated molecules, [M+H]⁺.
-
Mass Analysis: The high-resolution mass analyzer separates the different isotopologues of this compound based on their mass-to-charge ratio (m/z). The instrument can distinguish between the fully deuterated molecule (d5), partially deuterated species (d1, d2, d3, d4), and the unlabeled molecule (d0).
-
Data Analysis: The relative abundance of each isotopologue is determined from the mass spectrum. The isotopic purity is calculated by expressing the abundance of the desired d5 isotopologue as a percentage of the sum of the abundances of all related isotopologues (d0 to d5).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the isotopic purity.
Methodology:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated or non-deuterated solvent.
-
¹H NMR Analysis: In a ¹H NMR spectrum of a highly deuterated compound, the signals from the remaining protons are significantly reduced in intensity. By comparing the integration of these residual proton signals to the integration of a known internal standard or to signals from non-deuterated parts of the molecule (if any), the degree of deuteration can be calculated.
-
²H NMR Analysis: A ²H NMR spectrum directly observes the deuterium nuclei. The presence of signals at specific chemical shifts confirms the locations of the deuterium atoms. The integration of these signals can be used to determine the relative abundance of deuterium at each labeled position.
Workflow for Isotopic Purity Determination
The following diagram illustrates a generalized workflow for the determination of the isotopic purity of a deuterated internal standard like this compound.
Caption: A diagram illustrating the typical experimental workflow for determining the isotopic purity of this compound.
References
An In-depth Technical Guide to Pyrimethanil-d5: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Pyrimethanil-d5. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards for quantitative analysis. This document details experimental protocols for its use in analytical methodologies and discusses its synthesis.
Core Chemical Properties
This compound is the deuterated analogue of Pyrimethanil, an anilinopyrimidine fungicide. The five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Pyrimethanil, as it is chemically identical to the parent compound but has a distinct molecular weight.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| IUPAC Name | 4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine | |
| Synonyms | Pyrimethanil D5 (phenyl D5), 4,6-Dimethyl-N-phenyl-d5-2-pyrimidinamine | [1] |
| CAS Number | 2118244-83-8 | |
| Molecular Formula | C₁₂D₅H₈N₃ | [1] |
| Molecular Weight | 204.28 g/mol | [2] |
| Accurate Mass | 204.1423 | |
| Appearance | Yellow Solid | [3] |
| Purity | ≥98.0% (GC) | [1] |
| Solubility | Chloroform, Dichloromethane, DMSO | [4] |
| Storage | 2-8°C, Protected from air and light | [1][4] |
Chemical Structure
The chemical structure of this compound consists of a pyrimidine ring substituted with two methyl groups and a deuterated N-phenyl group.
Structure:
SMILES String: CC1=NC(NC2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=NC(C)=C1[1]
Experimental Protocols
This compound is primarily used as an internal standard in the analysis of pesticide residues in various matrices, such as food and environmental samples. The following sections provide detailed methodologies for its application.
Analytical Workflow for Pesticide Residue Analysis
The general workflow for the analysis of a target analyte using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A typical workflow for pesticide residue analysis using an internal standard.
Detailed Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis
This protocol is a representative method for the extraction and quantification of a pesticide analyte from a fruit or vegetable matrix using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis.[2][5]
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the fruit or vegetable sample into a blender.
-
Homogenize the sample until a uniform consistency is achieved. For samples with low water content, addition of a specific amount of water may be necessary.
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
5. LC-MS/MS Instrumental Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the target analyte and this compound.
Synthesis of this compound
For the synthesis of this compound, a common strategy would be to first synthesize aniline-d5. This can be achieved through methods such as the reduction of nitrobenzene-d5 or through H/D exchange reactions on aniline under catalytic conditions. The resulting aniline-d5 would then be reacted with a pyrimidine precursor to yield this compound.
General Reaction Scheme (Hypothetical):
Biological Activity and Signaling Pathways
This compound is a synthetic, isotopically labeled compound used for analytical purposes. As a deuterated analog of the fungicide Pyrimethanil, it is not intended for and has not been studied for its biological activity or its involvement in signaling pathways. The fungicidal action of the parent compound, Pyrimethanil, is attributed to the inhibition of methionine biosynthesis in fungi.[6] However, research on the direct interaction of this compound with biological systems is not available, as its primary utility lies in its role as an internal standard for accurate quantification.
Conclusion
This compound is an essential analytical tool for the accurate quantification of the fungicide Pyrimethanil in various matrices. Its chemical and physical properties are well-characterized, and its application as an internal standard in conjunction with QuEChERS sample preparation and LC-MS/MS or GC-MS analysis is a well-established and robust methodology in analytical laboratories focused on food safety and environmental monitoring. While detailed synthesis protocols are proprietary, the general principles of its synthesis are understood within the field of organic chemistry. The lack of information on its biological activity is consistent with its intended use as an analytical standard.
References
Pyrimethanil-d5: A Technical Guide to its Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications and quality control methodologies for Pyrimethanil-d5, a deuterated analog of the fungicide Pyrimethanil. This stable isotope-labeled compound is a critical internal standard for the accurate quantification of Pyrimethanil in various matrices, particularly in food safety, environmental monitoring, and metabolism studies.[1][2] Its use in isotope dilution mass spectrometry helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable and precise results.[3]
Physicochemical and Quality Specifications
The following tables summarize the key specifications for this compound, compiled from various suppliers and analytical documentation.
Table 1: General Physicochemical Properties
| Property | Value |
| Chemical Name | 4,6-Dimethyl-N-(phenyl-d5)-2-pyrimidinamine |
| Synonyms | Pyrimethanil D5 (phenyl D5) |
| Molecular Formula | C₁₂D₅H₈N₃ |
| Molecular Weight | 204.28 g/mol |
| CAS Number | 2118244-83-8 |
| Unlabeled CAS Number | 53112-28-0 |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, and DMSO. |
Table 2: Quality Control Specifications
| Parameter | Specification | Typical Analytical Method(s) |
| Chemical Purity | ≥98.0% | HPLC, GC-MS, LC-MS/MS |
| Isotopic Purity | ≥99 atom % D | High-Resolution Mass Spectrometry (HR-MS), NMR Spectroscopy |
| Isotopic Enrichment | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Experimental Protocols for Quality Control
The certification of this compound as an analytical standard requires rigorous testing to confirm its chemical purity, isotopic enrichment, and structural integrity. The following are detailed methodologies representative of those used in the quality control of stable isotope-labeled compounds.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates the target compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by comparing the peak area of the analyte to the total area of all peaks detected.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Pyrimethanil exhibits maximum absorbance.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak areas are integrated.
-
The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Confirmation of Identity and Structure by Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural information.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS/MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of Pyrimethanil.
-
Procedure:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The mass spectrum is acquired, showing the molecular ion peak corresponding to the mass of this compound.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and compare the fragmentation pattern with that of an unlabeled standard to confirm the structure.
-
Determination of Isotopic Enrichment and Purity by High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: HR-MS can accurately determine the mass of the molecule, allowing for the differentiation between the deuterated and non-deuterated species and the calculation of isotopic enrichment. NMR spectroscopy provides detailed information about the structure of the molecule and the position of the deuterium labels.[4]
-
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
-
High-field Nuclear Magnetic Resonance (NMR) Spectrometer.
-
-
HR-MS Procedure:
-
A full scan mass spectrum is acquired.
-
The isotopic cluster of the molecular ion is analyzed.
-
The relative intensities of the peaks corresponding to the different isotopologues are used to calculate the isotopic enrichment.
-
-
¹H NMR Procedure:
-
A ¹H NMR spectrum is recorded in a suitable deuterated solvent (e.g., CDCl₃).
-
The absence or significant reduction of signals corresponding to the phenyl protons confirms the high level of deuteration at these positions.
-
The integration of the remaining proton signals is used to confirm the structural integrity of the rest of the molecule.
-
-
¹³C NMR Procedure:
-
A ¹³C NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.
-
Workflow and Signaling Pathway Diagrams
To visualize the quality control process and the application of this compound, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
Caption: Isotope Dilution Mass Spectrometry Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Environmental Fate and Degradation of Pyrimethanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide Pyrimethanil. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key quantitative data, details experimental protocols, and visualizes complex degradation pathways and workflows.
Physicochemical Properties
Pyrimethanil, an anilinopyrimidine fungicide, is primarily used to control gray mold (Botrytis cinerea) on a variety of crops.[1][2] Its environmental behavior is governed by its physicochemical properties, which are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)aniline | |
| CAS No. | 53112-28-0 | [3] |
| Molecular Formula | C₁₂H₁₃N₃ | [3] |
| Molecular Weight | 199.28 g/mol | [3] |
| Vapor Pressure | Slightly volatile | [4] |
| Henry's Law Constant | Indicates very slight volatilization from water surfaces | [4] |
| Log K_ow (n-octanol/water partition coefficient) | < 3 | [5] |
Degradation in Soil
The degradation of Pyrimethanil in soil is a complex process influenced by microbial activity, light, and oxygen.[6][7][8] Microbial degradation is the major route for its dissipation in soil and water.[4]
Aerobic Soil Degradation
Under aerobic conditions, Pyrimethanil degrades in soil. One study reported that approximately 80% of the applied Pyrimethanil remained after 130 days, after which a more rapid decline was observed.[9][10] Field dissipation studies have shown half-life (DT₅₀) values ranging from 25 to 54 days.[4] A major metabolite identified in aerobic soil is 2-amino-4,6-dimethylpyrimidine, which can constitute up to 58% of the applied Pyrimethanil.[4] This metabolite is further degraded to 2-hydroxy-4,6-dimethyl-pyrimidine, followed by hydrolysis to aliphatic ketones, ammonia, and CO₂.[4] Another study identified a major metabolite, M605F007, which exhibited moderate to high persistence.[11]
Anaerobic Soil Degradation
In anaerobic soil incubation, Pyrimethanil is found to be essentially stable.[11]
Soil Sorption and Mobility
Pyrimethanil exhibits low to moderate mobility in soil.[4][11] The organic carbon-normalized sorption coefficient (K_oc_) values indicate this mobility.[12] The addition of biochar to soil can significantly increase the sorption of Pyrimethanil, thereby reducing its mobility and bioavailability.[13][14]
Table 1: Soil Degradation and Mobility of Pyrimethanil
| Parameter | Condition | Value | Reference |
| Aerobic Soil DT₅₀ | Field | 25 - 54 days | [4] |
| Aerobic Soil Degradation | Laboratory | ~80% remaining after 130 days | [9][10] |
| Anaerobic Soil Degradation | Laboratory | Essentially stable | [11] |
| Soil Sorption Coefficient (K_oc_) | - | 265 - 751 mL/g | [12] |
| Major Aerobic Metabolite | - | 2-amino-4,6-dimethylpyrimidine | [4] |
Degradation in the Aquatic Environment
The fate of Pyrimethanil in aquatic systems is primarily driven by photolysis, as it is stable to hydrolysis.
Hydrolysis
Pyrimethanil is stable to hydrolysis in water at pH 5, 7, and 9 at 20°C.[9][10] Some studies indicate a very long hydrolysis half-life of 2-3 years.[4]
Aqueous Photolysis
Pyrimethanil undergoes photolytic degradation in water.[9] The rate of photolysis is pH-dependent, with estimated half-lives of 1 day at pH 4 and 80 days at pH 7 in sterile buffer.[9] The presence of humic acids can significantly accelerate photolysis, reducing the half-life to less than 2 days at pH 7.[9] The primary phototransformation routes include C-N bond cleavage, hydroxylation, and oxidative ring opening.[15]
Table 2: Aquatic Degradation of Pyrimethanil
| Parameter | Condition | Half-life (DT₅₀) | Reference |
| Hydrolysis | pH 5, 7, 9 (20°C) | Stable | [9][10] |
| Photolysis | Sterile buffer, pH 4 | 1 day | [9] |
| Photolysis | Sterile buffer, pH 7 | 80 days | [9] |
| Photolysis | Sterile water with humic acids, pH 7 | < 2 days | [9] |
Atmospheric Fate
A proportion of applied Pyrimethanil may volatilize from plant and soil surfaces.[4] Once in the atmosphere, it is unlikely to persist due to indirect photodegradation by reaction with photolytically produced hydroxyl (OH) radicals, with an estimated half-life of approximately 1.8 hours.[4]
Metabolism in Plants and Animals
Plant Metabolism
In plants, there is generally very little metabolism of Pyrimethanil, with the parent compound being the major portion of the residue.[9][10] Metabolism studies on various crops, including apples, grapes, carrots, and tomatoes, show that the primary metabolic pathway is the hydroxylation of the methyl groups on the pyrimidine ring, followed by conjugation with sugars.[4][5] The majority of the applied radioactivity can often be removed with a surface wash, indicating limited translocation.[9][10]
Animal Metabolism
In animals, Pyrimethanil is extensively metabolized and rapidly excreted.[5][9] The major metabolic pathways include aromatic oxidation to form phenols and subsequent conjugation with glucuronic acid and sulfate.[9] In rats, the major metabolite found in urine and faeces is 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine and its sulfate conjugate.[9][10] In lactating dairy cows, the major metabolite in milk is 2-anilino-4,6-dimethylpyrimidin-5-ol, while in the kidney, 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine is the primary metabolite.[9][10]
Ecotoxicity
Pyrimethanil exhibits varying levels of toxicity to different aquatic organisms.
Table 3: Ecotoxicity of Pyrimethanil
| Organism | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 10.6 mg/L | [4] |
| Carp (Cyprinus carpio) | - | Slight acute toxicity | [4] |
| Aquatic Invertebrates (Daphnia magna) | 48h EC₅₀ | 0.97 - 2.9 mg/L | [5] |
| Green Alga (Selenastrum capricornutum) | - | Moderate to slight toxicity | [4] |
| Birds and Mammals | - | Practically non-toxic | [4] |
| Bees | - | Virtually non-toxic | [4] |
| Earthworms | - | Relatively low toxicity | [4] |
Experimental Protocols
Aerobic Soil Degradation (following OECD Guideline 307)
A typical aerobic soil degradation study for Pyrimethanil involves treating soil samples with ¹⁴C-labeled Pyrimethanil and incubating them in the dark under controlled temperature and moisture conditions.[3][14][16][17] The concentration of the test substance usually corresponds to the highest recommended field application rate.[3] At various time intervals, soil samples are extracted using appropriate solvents (e.g., acetonitrile/water), and the extracts are analyzed to determine the concentration of the parent compound and its transformation products.[3] Volatile products like ¹⁴CO₂ are trapped to assess mineralization.[3]
Aqueous Photolysis (following OECD Guideline 316)
The phototransformation of Pyrimethanil in water is typically investigated by exposing a sterile, buffered aqueous solution of the compound to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[11][13][14][15][18] The experiment is conducted at a controlled temperature.[18] Dark controls are run in parallel to account for any degradation not caused by light.[18] Samples are taken at different time points and analyzed to determine the concentration of Pyrimethanil and its photoproducts.[18]
Analytical Methods
The analysis of Pyrimethanil and its metabolites in environmental matrices is commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Mass Selective Detection (GC/MSD).[4][6][7][8] These methods involve extraction from the sample matrix (e.g., soil, water) followed by cleanup and instrumental analysis. For soil, a common extraction method is Soxhlet extraction with an acetonitrile/water mixture.[6][7][8]
Visualizations
Degradation Pathways and Experimental Workflows
Caption: Overview of Pyrimethanil degradation pathways in different environmental compartments.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Photochemical fate and advanced oxidation of Pyrimethanil in waters and wastewater | CEST [cms.gnest.org]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. researchgate.net [researchgate.net]
- 16. Flow Chart 1 – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
The Solubility Profile of Pyrimethanil-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Pyrimethanil, a broad-spectrum anilino-pyrimidine fungicide. While this guide focuses on Pyrimethanil, the solubility data presented is directly applicable to its deuterated analogue, Pyrimethanil-d5. The minor mass difference due to deuterium substitution has a negligible impact on solubility properties. This compound is commonly used as an internal standard in analytical methodologies for the quantification of Pyrimethanil residues in various matrices. A thorough understanding of its solubility in organic solvents is crucial for the preparation of stock solutions, calibration standards, and for designing effective extraction and purification protocols.
Quantitative Solubility Data
The solubility of Pyrimethanil has been determined in a range of common organic solvents. The following table summarizes the available quantitative data, providing a valuable reference for laboratory work.
| Organic Solvent | Temperature (°C) | Solubility (g/L) |
| Methylene Chloride | 20 | 1000[1] |
| Ethyl Acetate | 20 | 617[1] |
| Toluene | 20 | 412[1] |
| Acetone | 20 | 389[1] |
| Methanol | 20 | 176[1] |
| n-Hexane | 20 | 23.7[1] |
| n-Butanol | 20 | > n-Propanol |
| n-Propanol | 20 | > Isobutanol |
| Isobutanol | 20 | > Ethanol |
| Ethanol | 20 | > Methanol |
| Isopropanol | 20 | > Cyclohexane |
| Cyclohexane | 20 | Not specified |
| Dimethyl Sulfoxide (DMSO) | Not specified | 130 mg/mL |
Note: For the butanol, propanol, isobutanol, ethanol, isopropanol, and cyclohexane series, the exact values were not specified in the available literature, but their relative solubility order was provided.[2]
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound (or Pyrimethanil) analytical standard
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes (e.g., glass or aluminum)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and the solute. A common practice is to agitate for 24-48 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.
-
-
Solvent Evaporation:
-
Transfer the filtered, saturated solution to a pre-weighed evaporation dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The temperature should be well below the melting point of Pyrimethanil. Gentle heating under a stream of inert gas (e.g., nitrogen) can accelerate this process.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.
-
Weigh the evaporation dish containing the dried this compound on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of solution withdrawn (L))
-
Workflow for Gravimetric Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
References
Pyrimethanil-d5: A Technical Guide for Researchers
An in-depth examination of the properties, mechanism of action, and analytical applications of the deuterated fungicide Pyrimethanil-d5.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the anilinopyrimidine fungicide Pyrimethanil. Designed for researchers, scientists, and professionals in drug development and agrochemical studies, this document details the compound's chemical properties, biological activity, metabolic pathways, and toxicological profile. Particular emphasis is placed on the utility of this compound as an internal standard in analytical methodologies.
Core Compound Data: this compound
This compound is a stable isotope-labeled version of Pyrimethanil, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Pyrimethanil in various matrices.
| Property | Value | Citations |
| CAS Number | 2118244-83-8 | [1][2][3] |
| Alternate CAS Number | 53112-28-0 (unlabeled) | [2][3] |
| Molecular Formula | C₁₂H₈D₅N₃ | [4] |
| Molecular Weight | 204.28 g/mol | [1][2][3][5][4] |
Mechanism of Action: Inhibition of Fungal Methionine Biosynthesis
Pyrimethanil is a broad-spectrum fungicide primarily used to control gray mold caused by Botrytis cinerea on a variety of crops.[6] Its mode of action involves the inhibition of methionine biosynthesis in fungi, which is crucial for protein synthesis and subsequent cell division.[7][8][9] By disrupting this pathway, Pyrimethanil effectively halts the growth and proliferation of fungal pathogens.[8] It also inhibits the secretion of hydrolytic enzymes that fungi require to infect plant tissues.[10][11]
The primary target of Pyrimethanil is believed to be an enzyme within the methionine biosynthesis pathway. While initial studies suggested cystathionine β-lyase as a potential target, further research has indicated that the exact molecular target may be different, as direct enzymatic inhibition was found to be weak.[12][13] The fungicidal activity of Pyrimethanil can be partially reversed by the addition of exogenous methionine, further supporting its role as an inhibitor of this specific metabolic pathway.[14]
References
- 1. This compound (phenyl-d5) | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 2118244-83-8 | LGC Standards [lgcstandards.com]
- 3. Pyrimethanil D5 (phenyl D5) | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 2118244-83-8 | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrimethanil - Wikipedia [en.wikipedia.org]
- 8. pomais.com [pomais.com]
- 9. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. fao.org [fao.org]
- 12. Frontiers | Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Deuterated Pyrimethanil: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated Pyrimethanil, a stable isotope-labeled analog of the anilinopyrimidine fungicide Pyrimethanil, serves as an indispensable tool in modern analytical and metabolic research. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex matrices. This technical guide provides an in-depth overview of the research applications of deuterated Pyrimethanil, with a focus on its role in analytical method development, pharmacokinetic studies, and metabolic pathway elucidation. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical implementation in a research setting.
Introduction to Deuterated Pyrimethanil
Pyrimethanil is a broad-spectrum fungicide widely used in agriculture to control diseases such as grey mould and leaf scab on fruits and vegetables.[1] Understanding its environmental fate, metabolism, and potential effects on non-target organisms is of significant scientific interest. Deuterated Pyrimethanil, most commonly Pyrimethanil-d5 where five hydrogen atoms on the phenyl ring are replaced with deuterium, is chemically identical to its non-deuterated counterpart but possesses a higher mass. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.[2] The use of a deuterated internal standard is crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the reliability of quantitative data.[2][3]
Core Applications in Research
The primary research applications of deuterated Pyrimethanil are centered around its use as an internal standard in analytical chemistry and as a tracer in metabolic and pharmacokinetic studies.
Internal Standard for Quantitative Analysis
Deuterated Pyrimethanil is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Pyrimethanil residues in various matrices, including food, environmental samples, and biological fluids.[4][5] The stable isotope-labeled standard closely mimics the behavior of the native analyte during sample extraction, cleanup, and ionization, thus compensating for any losses or variations that may occur during the analytical process.[2]
Metabolic and Pharmacokinetic Studies
While direct comparative pharmacokinetic studies between deuterated and non-deuterated Pyrimethanil are not extensively published, the principles of deuterium substitution suggest potential alterations in metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond.[6][7] This can result in a longer half-life and altered metabolite profiles for the deuterated compound.
Studies on the metabolism of non-deuterated Pyrimethanil in rats and humans have shown that it is extensively metabolized, with the major route of elimination being urine.[2][8] The primary metabolic pathway involves the hydroxylation of the phenyl ring to form 4-hydroxypyrimethanil (OH-Pyrimethanil), which is then conjugated with glucuronic acid or sulfate before excretion.[5][8] Deuterated Pyrimethanil and its deuterated metabolites are used as internal standards to accurately quantify these metabolic products in biological samples.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and metabolism of Pyrimethanil, where deuterated standards are employed for accurate quantification.
Table 1: Human Pharmacokinetic Parameters of Pyrimethanil Metabolite (OH-Pyrimethanil) after Oral and Dermal Exposure
| Parameter | Oral Exposure (Female) | Oral Exposure (Male) | Dermal Exposure (Female) | Dermal Exposure (Male) |
| Elimination Half-life (Rapid Phase) | 5 hours | 3 hours | 8 hours | 8 hours |
| Elimination Half-life (Slower Phase) | 15 hours | 15 hours | 30 hours | 20 hours |
| Dose Recovered as Urinary OH-Pyrimethanil | ~80% | ~80% | 9.4% | 19% |
| Data derived from a study on the elimination kinetics of the 4-hydroxypyrimethanil metabolite in two volunteers.[5][9] |
Table 2: LC-MS/MS Method Parameters for Pyrimethanil Analysis using a Deuterated Internal Standard
| Parameter | Value |
| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard | This compound |
| Linearity Range | 0.5 - 50 µg/kg |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.5 µg/kg (in red wine) |
| Limit of Quantification (LOQ) | 1.0 µg/kg (in red wine) |
| Average Recovery | 85.4% - 117.9% |
| Relative Standard Deviation (RSD) | 0.5% - 6.1% |
| Method validation data for the analysis of pesticide residues in red wine.[4][10] |
Table 3: Mass Spectrometry Parameters for Pyrimethanil and Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Pyrimethanil | 200.1 | 185.1 | 20 | 107.1 | 35 |
| This compound | 205.1 | 188.1 | 20 | 112.1 | 35 |
| Representative MRM transitions. Optimal values may vary depending on the instrument and matrix. |
Detailed Experimental Protocols
Sample Preparation using the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[11][12][13][14]
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN)
-
50 mL centrifuge tubes
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and magnesium sulfate)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Spike the sample with an appropriate amount of deuterated Pyrimethanil internal standard solution.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge the d-SPE tube at high speed for 2-5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient program to separate Pyrimethanil from matrix interferences.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometer Settings (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for both Pyrimethanil and its deuterated internal standard (see Table 3).
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum sensitivity.
Visualizations of Key Processes
Analytical Workflow for Pyrimethanil Residue Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of Pyrimethanil residues in a food sample using a deuterated internal standard.
Metabolic Pathway of Pyrimethanil in Humans
This diagram shows the primary metabolic transformation of Pyrimethanil in the human body.
Fungal Methionine Biosynthesis Inhibition by Pyrimethanil
The primary mode of action of Pyrimethanil in fungi is the inhibition of methionine biosynthesis.
Conclusion
Deuterated Pyrimethanil is a vital tool for researchers in analytical chemistry, toxicology, and drug metabolism. Its application as an internal standard significantly improves the accuracy and reliability of quantitative methods for detecting Pyrimethanil residues. Furthermore, its use in metabolic studies helps to elucidate the biotransformation pathways of this widely used fungicide. The detailed protocols and data presented in this guide are intended to support the effective implementation of deuterated Pyrimethanil in various research applications, contributing to a better understanding of its environmental and biological impact.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Inhibitors of amino acids biosynthesis as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Pyrimethanil Residue in Fruits using the QuEChERS Method coupled with LC-MS/MS
Abstract
This application note details a robust and efficient method for the determination of pyrimethanil residues in various fruit matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity, accuracy, and throughput for the routine monitoring of pyrimethanil in fruits to ensure food safety and compliance with regulatory limits.
Introduction
Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal pathogens on fruits and vegetables. Its widespread use necessitates a reliable analytical method for monitoring its residues in food commodities to protect consumer health. The QuEChERS method has become a popular sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.[1] This note provides a detailed protocol for the extraction, cleanup, and quantification of pyrimethanil in fruits, along with performance data.
Experimental
Sample Preparation and Homogenization
Fruit samples (e.g., apples, peaches, lemons) were sourced from local markets. To ensure homogeneity, 500 g of each fruit sample was chopped and homogenized using a high-speed blender.[2]
QuEChERS Extraction
The extraction process was carried out using the official AOAC 2007.01 QuEChERS method.[3]
-
A 10 g or 15 g homogenized sample was weighed into a 50 mL centrifuge tube.[2][3]
-
10 mL or 15 mL of acetonitrile (with 1% acetic acid for some modifications) was added to the tube.[2][4]
-
The tube was sealed and shaken vigorously for 1 minute using a vortex mixer to ensure thorough mixing.[2]
-
A salt mixture containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate was added to the tube.[4][5]
-
The tube was immediately shaken for 1 minute to prevent the agglomeration of salts and then centrifuged at ≥3000 rpm for 5 minutes.[2][5]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
An aliquot of the upper acetonitrile layer was transferred to a 15 mL d-SPE tube.
-
The d-SPE tube contained anhydrous MgSO₄ to remove excess water, and primary secondary amine (PSA) to remove sugars, fatty acids, and other interferences. For some matrices, C18 is also included to remove non-polar interferences.[5]
-
The tube was vortexed for 30 seconds to 1 minute and then centrifuged for 5 minutes at ≥3000 rpm.[5]
-
The final cleaned extract was filtered through a 0.22 µm or 0.45 µm filter before LC-MS/MS analysis.[5]
LC-MS/MS Analysis
The analysis was performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[6][7]
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 3 µm) was used for chromatographic separation.[4]
-
Mobile Phase: A gradient of water with 5-10 mM ammonium formate and methanol or acetonitrile.[3][4]
-
Injection Volume: 10 µL.[4]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) was used for quantification.
Results and Discussion
The QuEChERS method followed by LC-MS/MS analysis demonstrated excellent performance for the determination of pyrimethanil in various fruit matrices. The method was validated for linearity, accuracy (recoveries), precision (relative standard deviation - RSD), limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the validation data for pyrimethanil in different fruit matrices.
| Fruit Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Citation(s) |
| Apple | 0.002 - 2.0 | 81.5 - 107.3 | 1.5 - 13.9 | < 0.4 | < 1.5 | [6][7] |
| Peach | 0.002 - 2.0 | 81.5 - 107.3 | 1.5 - 13.9 | < 0.4 | < 1.5 | [6][7] |
| Apple | 0.01, 0.05 | 103, 102 | 8.04, 6.37 | 2.04 | 6.79 | [3] |
| Lemon | 0.0466 (real sample) | - | - | - | - | [8] |
Good linearity was achieved with correlation coefficients (R²) greater than 0.999 over the concentration range of 0.002 to 2 mg/kg.[6][7] The average recoveries for pyrimethanil in apple and peach at five spiking levels (0.002, 0.01, 0.05, 0.20, and 2.0 mg/kg) ranged from 81.5% to 107.3% with relative standard deviations between 1.5% and 13.9%.[6][7] The limits of detection (LODs) were below 0.4 μg/kg, and the limits of quantification (LOQs) did not exceed 1.5 μg/kg for all studied matrices in one study.[6][7] Another study on apples showed LOD and LOQ values of 2.04 µg/kg and 6.79 µg/kg, respectively.[3]
Experimental Workflow Diagram
References
- 1. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 2. ikm.org.my [ikm.org.my]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. gcms.cz [gcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Determination of Pyrimethanil Residues in Grapes using QuEChERS Extraction and LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimethanil is an anilinopyrimidine fungicide widely used in agriculture to control gray mold (Botrytis cinerea) on fruits and vegetables, including grapes.[1][2] Due to its widespread use, monitoring pyrimethanil residues in grapes is crucial to ensure consumer safety and compliance with regulatory limits.[2][3] The European Union has set Maximum Residue Levels (MRLs) for pyrimethanil in table grapes.[4][5] This application note details a robust and sensitive analytical method for the quantification of pyrimethanil in grape samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis.[1][4] The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in agricultural products.[6][7]
Experimental Protocols
This section provides a detailed methodology for the analysis of pyrimethanil in grapes.
1. Sample Preparation (QuEChERS AOAC 2007.01 Method)
The QuEChERS method efficiently extracts and cleans up the sample for analysis.[8][9]
-
Homogenization: Homogenize a representative portion of the grape sample using a high-speed blender.[3]
-
Extraction:
-
Weigh 15 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.[9]
-
Add 15 mL of acetonitrile (ACN) with 1% acetic acid.[9]
-
Vortex the tube for 1 minute.
-
Add the AOAC 2007.01 extraction salts (6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (CH₃COONa)).[3][9]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an 8 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 1200 mg of anhydrous MgSO₄ and 400 mg of Primary Secondary Amine (PSA).[9]
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Sample Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[6]
-
The sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The instrumental analysis is performed using a High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.[4][5]
-
Chromatographic Conditions:
-
HPLC System: A standard UHPLC or HPLC system.[3]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using water with 5 mM ammonium formate (A) and methanol with 5 mM ammonium formate (B) is effective.[8]
-
Flow Rate: 0.40 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 35 °C.[8]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
The following tables summarize the quantitative data for the analytical method.
Table 1: Method Validation Parameters for Pyrimethanil in Grapes
| Parameter | Result | Reference |
| Linearity (R²) | >0.99 | [6][8] |
| Recovery | 70-120% | [6][8] |
| Precision (RSD) | ≤20% | [8] |
| Limit of Detection (LOD) | 0.005 mg/kg | [10] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [4][5][10] |
Table 2: LC-MS/MS Parameters for Pyrimethanil Analysis
| Parameter | Setting | Reference |
| LC Parameters | ||
| Column | C18 Reversed-Phase | [6] |
| Mobile Phase A | Water + 5 mM Ammonium Formate | [8] |
| Mobile Phase B | Methanol + 5 mM Ammonium Formate | [8] |
| Flow Rate | 0.40 mL/min | [8] |
| Injection Volume | 10 µL | [8] |
| Column Temperature | 35 °C | [8] |
| MS Parameters | ||
| Ionization Mode | ESI Positive | [3] |
| Precursor Ion (m/z) | 199.1 | |
| Product Ion 1 (m/z) - Quantifier | 184.1 | |
| Product Ion 2 (m/z) - Qualifier | 106.1 | |
| Collision Energy | Optimized for the specific instrument |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow for the determination of Pyrimethanil in grapes.
Caption: Workflow for Pyrimethanil analysis in grapes.
The described method, utilizing QuEChERS extraction followed by LC-MS/MS analysis, provides a reliable and sensitive approach for the determination of pyrimethanil residues in grapes. The method exhibits excellent performance in terms of linearity, recovery, precision, and limits of detection and quantification, making it suitable for routine monitoring and regulatory compliance testing.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Analytical Methods for the Analysis of Pesticides in Grapes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. Modification of the existing maximum residue levels for pyrimethanil in table grapes, garlic and honey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. fao.org [fao.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
LC-MS/MS parameters for Pyrimethanil-d5 detection
An Application Note for the Sensitive and Robust Quantification of Pyrimethanil in Complex Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard.
Introduction
Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide widely used in agriculture to control diseases like grey mould on fruits, vegetables, and ornamental plants.[1][2] Its mechanism of action involves the inhibition of methionine biosynthesis in fungi.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Pyrimethanil in various food commodities. Consequently, sensitive and reliable analytical methods are required for its accurate quantification to ensure food safety and compliance.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Pyrimethanil-d5, is crucial for achieving the highest level of accuracy and precision.[1][3] The SIL-IS co-elutes with the target analyte and experiences similar ionization effects in the mass spectrometer source, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1]
This application note provides a comprehensive protocol for the detection and quantification of Pyrimethanil using this compound as an internal standard. It includes detailed LC-MS/MS parameters, a sample preparation workflow based on the QuEChERS method, and typical method performance data.
LC-MS/MS Method Parameters
The following parameters provide a robust starting point for the analysis of Pyrimethanil and its internal standard, this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Chromatographic Conditions
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are suitable for this analysis. A C18 stationary phase is recommended for optimal separation.
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, < 3 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate & 0.1% Formic Acid[4] |
| Mobile Phase B | Methanol with 10 mM Ammonium Formate & 0.1% Formic Acid[4] |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C[4] |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Conditions
Analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 - 550 °C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Dwell Time | 50 - 100 ms |
| Gas | Nitrogen |
MRM Transitions
The precursor ion for this compound is [M+H]⁺ at m/z 205.1, reflecting the addition of five deuterium atoms to the parent molecule (MW ~199.25 g/mol ). Product ions and collision energies should be optimized empirically. The transitions for unlabeled Pyrimethanil are well-established.[5][6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Pyrimethanil (Quantifier) | 200.1 | 107.1 | 50 | 20 |
| Pyrimethanil (Qualifier) | 200.1 | 82.0 | 50 | 35 |
| This compound (ISTD) | 205.1 | 112.1 | 50 | ~20 |
| This compound (ISTD) | 205.1 | 82.0 | 50 | ~35 |
*Note: Collision energies for this compound are suggested starting points and should be optimized on the specific instrument being used.
Experimental Protocols
Required Materials
-
Pyrimethanil and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid and Ammonium formate
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide analysis in food and environmental samples.[7][8][9]
-
Homogenization: Weigh 10-15 g of a homogenized sample (e.g., fruit puree, soil) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[7]
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution to all samples, blanks, and calibration standards.
-
Extraction: Add 10-15 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add a salt mixture, typically containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 1 minute. This step partitions the acetonitrile from the aqueous layer.
-
Centrifugation: Centrifuge the tubes at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. For samples with high fat content, C18 sorbent can also be included.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
-
Analysis: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.
Method Performance and Quantitative Data
The following table summarizes typical performance data for the analysis of Pyrimethanil using a SIL-IS, compiled from various studies.
| Parameter | Typical Value | Matrix Examples |
| Linearity Range | 0.5 - 500 µg/kg | Red Wine, Milk, Fruits[3][10] |
| Correlation Coefficient (R²) | > 0.995 | Red Wine, Milk[3][10] |
| Limit of Quantification (LOQ) | 0.6 - 10 µg/kg | Bivalve Mollusks, Red Wine[3][11] |
| Limit of Detection (LOD) | 0.2 - 5 µg/kg | Bivalve Mollusks, Red Wine[3][11] |
| Recovery (%) | 85 - 118% | Red Wine, Milk[3][10] |
| Precision (RSD %) | < 10% | Red Wine, Milk[3][10] |
Metabolism of Pyrimethanil
In plants and animals, Pyrimethanil is metabolized to a limited extent. The primary metabolic pathway involves the oxidation of the phenyl ring to form hydroxylated derivatives, which are then often conjugated with sulfate or glucuronic acid for excretion.[2][12][13] The parent compound, Pyrimethanil, typically remains the major residue component.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrimethanil | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. lcms.cz [lcms.cz]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. food-safety.com [food-safety.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. fstjournal.com.br [fstjournal.com.br]
- 12. Biomarkers of Exposure to Pyrimethanil After Controlled Human Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
Application Notes: The Role of Pyrimethanil-d5 in Fungal Metabolism Research
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimethanil - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-13 internal standards for mycotoxins analysis: trend or necessity? | Engormix [en.engormix.com]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimethanil Sensitivity and Resistance Mechanisms in Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming matrix effects with Pyrimethanil-d5
Welcome to the technical support center for utilizing Pyrimethanil-d5 to overcome matrix effects in quantitative analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in mass spectrometry?
A: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In mass spectrometry, especially with electrospray ionization (ESI), these interfering components can compete with the analyte for ionization, leading to a decreased signal (ion suppression), or in some cases, facilitate ionization, causing an increased signal (ion enhancement).[3][4][5] This phenomenon is a major source of error in quantitative analysis, particularly in complex matrices like plasma, urine, soil, or food extracts.[1]
Q2: Why is this compound considered an ideal internal standard for Pyrimethanil?
A: this compound is a stable isotope-labeled (SIL) internal standard for Pyrimethanil. SILs are the preferred choice for internal standards in LC-MS/MS assays for several reasons:[6][7]
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Identical Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Pyrimethanil.[8][9] This means it behaves the same way during sample extraction, chromatography, and ionization.
-
Co-elution: It co-elutes perfectly with the native analyte (Pyrimethanil).
-
Compensation for Matrix Effects: Because it is affected by matrix interferences in the exact same manner as the analyte, any signal suppression or enhancement will affect both compounds equally.[10] The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate correction and reliable quantification.[4]
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Mass Difference: It is easily distinguished from the native analyte by its higher mass, due to the replacement of five hydrogen atoms with deuterium.[8]
Q3: How do I differentiate between low recovery and matrix effects?
A: These are two distinct issues that can both lead to poor results.[5]
-
Recovery refers to the efficiency of the sample preparation process, i.e., how much analyte is lost during steps like extraction and cleanup.[5]
-
Matrix Effect refers to the influence of matrix components on the ionization of the analyte in the mass spectrometer's source.[5]
You can quantitatively distinguish them by preparing three sets of samples:
-
Set A: Analyte in pure solvent (neat solution).
-
Set B: Blank matrix extract with the analyte added after extraction (post-extraction spike).
-
Set C: Blank matrix with the analyte added before extraction (pre-extraction spike).
The calculations are as follows:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[1][3]
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A matrix effect value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[3]
Troubleshooting Guide
Issue: My quantitative results for Pyrimethanil are inconsistent and show high variability between samples.
Cause: This is a classic symptom of uncorrected matrix effects. Different samples, even of the same type (e.g., different batches of strawberries), can have varying levels of co-extractives, causing inconsistent ion suppression or enhancement.
Solution: Use this compound as an internal standard. It is added to every sample, standard, and blank at a constant concentration early in the sample preparation process. Because it experiences the same matrix effects as the native Pyrimethanil, the ratio of their peak areas will remain stable, correcting for the variability.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Pyrimethanil in Complex Matrices
This protocol is a general guideline based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for matrices like fruits, vegetables, and soil.[11][12]
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a known concentration of this compound solution (e.g., 1 µg/mL in acetonitrile) to all samples, calibration standards (matrix-matched), and blanks.
-
Hydration (for dry samples): If the matrix is dry (e.g., tea, soil), add 10 mL of purified water and vortex for 1 minute.[12]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium acetate).[13]
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at >4,000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 1 minute and centrifuge at >4,000 rpm for 3 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis and Data Processing
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 8 minutes).
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[13][14]
-
MRM Transitions: Monitor at least two transitions for both Pyrimethanil and this compound. For example:
-
Pyrimethanil: Q1 -> Q3 (e.g., 200.1 -> 185.1 for quantification, 200.1 -> 104.1 for confirmation).
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This compound: Q1 -> Q3 (e.g., 205.1 -> 190.1 for quantification).
-
-
-
Data Processing:
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Integrate the peak areas for both the Pyrimethanil and this compound quantification transitions.
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Calculate the Peak Area Ratio (PAR) = (Area of Pyrimethanil) / (Area of this compound).
-
Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.
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Determine the concentration of Pyrimethanil in the samples using the regression equation from the calibration curve.
-
Quantitative Data Summary
The following table provides representative data illustrating the effectiveness of using this compound to correct for matrix effects in various complex matrices. The values demonstrate how the uncorrected analyte area can vary significantly due to matrix-induced suppression, while the area ratio (corrected by the internal standard) provides a stable and accurate measure.
| Matrix Type | Analyte (Pyrimethanil) Peak Area (Uncorrected) | IS (this compound) Peak Area | Matrix Effect (%) (Calculated) | Peak Area Ratio (Analyte / IS) | Final Concentration Accuracy (%) |
| Solvent Standard | 1,000,000 | 1,050,000 | 100% (Reference) | 0.95 | 100% |
| Strawberry | 450,000 | 480,000 | 45% (Suppression) | 0.94 | 99% |
| Black Tea | 280,000 | 300,000 | 28% (Suppression) | 0.93 | 98% |
| Soil | 650,000 | 675,000 | 65% (Suppression) | 0.96 | 101% |
| Grape Juice | 1,250,000 | 1,300,000 | 125% (Enhancement) | 0.96 | 101% |
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review" | Semantic Scholar [semanticscholar.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. cdpr.ca.gov [cdpr.ca.gov]
Improving Pyrimethanil-d5 signal intensity in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of Pyrimethanil-d5 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low signal intensity of this compound?
Low signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common causes include:
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's source.[1][2] This is a primary cause of signal variability and loss.
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Suboptimal Ion Source Parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flows, and temperature, may not be optimized for this compound, leading to inefficient ionization.[3][4]
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Inappropriate Mobile Phase Composition: The pH and additives of the mobile phase play a crucial role in the protonation and ionization efficiency of the analyte.[4][5] An unsuitable mobile phase can significantly reduce signal intensity.
-
Issues with the Deuterated Standard: Problems like poor isotopic purity, degradation due to improper storage, or a concentration that is too low can result in a weak signal.[1][6]
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Chromatographic Problems: Poor peak shape (e.g., broadening or tailing) can lower the signal-to-noise ratio and reduce the measured intensity. This can be caused by a mismatch between the injection solvent and the mobile phase or issues with the analytical column.[3]
Q2: How can I determine if matrix effects are causing the low signal of my this compound standard?
Matrix effects, particularly ion suppression, are a frequent cause of poor signal intensity.[1] A post-extraction spike analysis is a standard method to evaluate the impact of the sample matrix on the this compound signal.
Interpreting the Results:
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Ion Suppression: If the peak area of this compound in Set B is significantly lower than in Set A, it indicates that components in the extracted matrix are suppressing the ionization.[1]
-
Ion Enhancement: If the peak area in Set B is significantly higher, it points to ion enhancement.
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Minimal Matrix Effect: If the peak areas in both sets are comparable, the matrix has a negligible effect on the signal.[1]
To mitigate matrix effects, you can try diluting the sample, improving the sample cleanup process, or optimizing the chromatography to separate this compound from the interfering matrix components.[1][3]
Q3: My this compound peak is broad and tailing. How can I improve its shape?
Poor peak shape reduces signal intensity by spreading the signal over a wider time frame. Common causes and solutions include:
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. The sample should ideally be dissolved in a solvent that is the same or weaker than the starting mobile phase.[3]
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Column Overload: Injecting too much analyte mass onto the column can lead to broad, fronting peaks. Try reducing the injection volume or diluting the sample.[3]
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Secondary Interactions: Acidic silanols on the silica surface of the column can interact with basic analytes like Pyrimethanil, causing peak tailing. Using a mobile phase with an acidic additive (e.g., 0.1% formic acid) can suppress these interactions and improve peak shape.[7][8]
Q4: Could the deuterium label on this compound be the source of the problem?
Yes, issues related to the deuterated internal standard itself can lead to signal problems.
-
Deuterium Isotope Effect: Deuteration can slightly alter the physicochemical properties of a molecule, potentially causing it to elute slightly earlier than the non-labeled analyte in reversed-phase chromatography.[1][9] If this separation causes the standard to elute in a region of high ion suppression, its signal will be disproportionately affected.[1] It is crucial to check for co-elution of the analyte and the internal standard.[2][9]
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Isotopic Instability (H/D Exchange): If deuterium atoms are located on exchangeable sites (like -OH or -NH groups), they can be replaced by hydrogen atoms from protic solvents, leading to a loss of the deuterated signal.[1] Ensure the deuterium labels on this compound are on stable positions, such as the aromatic ring.
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Purity and Quality: The chemical and isotopic purity of the standard is critical. Impurities can lead to a weaker than expected signal for the correct mass.[6] It is advisable to verify the purity of the standard as detailed in Protocol 2.
Troubleshooting Guides and Experimental Protocols
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a logical workflow for diagnosing and resolving low signal intensity for this compound.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Guide 2: Optimizing Mobile Phase for ESI+
Pyrimethanil contains basic nitrogen atoms, making it suitable for analysis in positive electrospray ionization (ESI+) mode. The mobile phase pH should be acidic to promote protonation ([M+H]+), which is essential for efficient ionization.[4]
Caption: Relationship between mobile phase pH and Pyrimethanil protonation.
Data & Protocols
Table 1: Effect of Common Mobile Phase Additives in ESI+
This table summarizes general trends for common additives used in reversed-phase LC-MS.[7][8][10]
| Additive | Typical Concentration | Effect on Peak Shape (for bases) | ESI+ Signal Intensity | Comments |
| Formic Acid (FA) | 0.1% | Good | Excellent | Most common choice for good signal and peak shape.[7] |
| Ammonium Formate | 5-20 mM | Excellent | Good to Excellent | Provides buffering capacity and can improve peak shape.[7][10] |
| Acetic Acid | 0.1% | Fair to Good | Good | Less acidic than formic acid; may be less effective at suppressing silanol interactions.[7] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent | Poor (Causes Signal Suppression) | Strong ion-pairing agent that significantly suppresses ESI signal; generally avoided for MS.[8] |
Table 2: Example LC-MS/MS Parameters for Pyrimethanil
These are example starting parameters. Optimal values must be determined empirically on your specific instrument.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 200.1 (for Pyrimethanil) / 205.1 (for this compound) |
| Product Ions (m/z) | e.g., 183.1, 105.1 (Fragment ions to monitor) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr (Nitrogen) |
| Collision Energy | 15 - 30 eV (Optimize for each transition) |
Protocol 1: Assessing Matrix Effects using Post-Extraction Spike Analysis
Objective: To determine if the sample matrix is suppressing or enhancing the this compound signal.[1]
Methodology:
-
Prepare Sample Sets:
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Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., the initial mobile phase).[1]
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample identical to your study samples but without the analyte or internal standard). Process it through the entire extraction procedure. In the final step, spike the extracted blank matrix with this compound at the same concentration as in Set A.[1]
-
-
Analysis: Inject and analyze at least three replicates of each sample set using your established LC-MS/MS method.
-
Data Evaluation:
-
Calculate the average peak area for this compound from both Set A and Set B.
-
Calculate the matrix effect (%) using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Protocol 2: Verifying Isotopic Purity of this compound
Objective: To confirm the isotopic distribution of the deuterated standard and check for the presence of any unlabeled Pyrimethanil.[2]
Methodology:
-
Prepare a High-Concentration Solution: Dissolve the this compound standard in a suitable solvent (e.g., acetonitrile) to a high concentration (e.g., 10-100 µg/mL).
-
Acquire Full Scan Mass Spectra: Infuse this solution directly into the mass spectrometer or perform an LC-MS analysis in full scan mode over a mass range that includes the unlabeled analyte and the deuterated standard (e.g., m/z 195-210).
-
Data Analysis:
-
Examine the resulting spectrum. You should see a primary peak corresponding to this compound (e.g., at m/z 205.1 for a +5 Da shift).
-
Check for a signal at the m/z of the unlabeled Pyrimethanil (e.g., 200.1).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of intensities of all related isotopic peaks (unlabeled and partially labeled).[2] A reputable standard should have high isotopic purity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. halocolumns.com [halocolumns.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Pyrimethanil-d5 in extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Pyrimethanil-d5 during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound?
Low recovery of this compound can stem from several factors throughout the extraction process. These include:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., Solid-Phase Extraction - SPE, QuEChERS) may not be optimized for the specific sample matrix.
-
Incorrect Solvent Selection: The polarity and pH of the extraction and elution solvents are critical for efficient recovery.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical detection of this compound, leading to artificially low readings.[1][2]
-
Analyte Degradation: this compound may degrade during sample storage or processing if conditions are not optimal.
-
Incomplete Elution: The analyte may be strongly retained on the SPE sorbent or d-SPE material, leading to incomplete elution.
-
Sample pH: The pH of the sample can influence the charge state of this compound and its interaction with the extraction materials.
Q2: How does the sample matrix influence the recovery of this compound?
The sample matrix can significantly impact recovery through "matrix effects."[1][2] These effects occur when co-extracted endogenous components of the sample interfere with the ionization of the target analyte in the mass spectrometer source, either suppressing or enhancing the signal.[1][2] For complex matrices, a more rigorous cleanup step is often necessary to minimize these interferences. The use of an isotope-labeled internal standard like this compound is a standard technique to compensate for matrix effects.[3]
Q3: What is the role of pH in the extraction of this compound?
The pH of the sample and extraction solvents is a critical parameter. Pyrimethanil is an anilinopyrimidine fungicide, and its solubility and charge state are pH-dependent. Adjusting the pH can improve partitioning between the sample and the extraction solvent and enhance retention on or elution from an SPE sorbent. For some extraction methods, acidification of the extraction solvent has been shown to improve the recovery of similar compounds.[4]
Q4: Can the QuEChERS method be used for this compound extraction?
Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for pesticide residue analysis, including Pyrimethanil, and by extension, its deuterated analog.[5][6][7][8] However, modifications to the standard QuEChERS protocol, such as the choice of extraction solvent, salt formulation, and dispersive SPE (d-SPE) cleanup sorbents, may be necessary to optimize recovery for a specific matrix.[7]
Troubleshooting Guide for Low Recovery of this compound
This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.
Diagram: Troubleshooting Workflow for Low this compound Recovery
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of pesticide residues in citrus fruits during storage - Grechina - Hygiene and Sanitation [journals.eco-vector.com]
- 6. lcms.cz [lcms.cz]
- 7. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative MALDI-MS and Imaging of Fungicide Pyrimethanil in Strawberries with 2-Nitrophloroglucinol as an Effective Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Volume for Pyrimethanil-d5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Pyrimethanil-d5, a common internal standard in pesticide residue analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical injection volume for this compound analysis by LC-MS/MS?
A typical injection volume for the analysis of Pyrimethanil and its deuterated internal standard, this compound, can range from 2 µL to 10 µL.[1][2] For instance, one method specifies a 4 µL injection volume for soil extracts and a 10 µL injection volume for water samples.[1] Another validated method for pesticide residues uses a 2 µL injection.[2] The optimal volume is dependent on the sample matrix, concentration of the analyte, and the sensitivity of the instrument.
Q2: How does increasing the injection volume affect the analysis of this compound?
Increasing the injection volume can enhance the signal intensity and potentially lower the limit of detection (LOD) and limit of quantification (LOQ).[3][4] However, excessively large injection volumes can lead to chromatographic issues such as peak broadening, splitting, or fronting, especially if the sample solvent is stronger than the mobile phase.[5] This can negatively impact peak integration and analytical accuracy. Large volume injections, in some cases up to 50 µL, can be employed to improve sensitivity but require careful optimization of injection parameters to avoid issues like distorted peak shapes.[3][4]
Q3: When should I consider using a large volume injection (LVI) for this compound analysis?
Large volume injection (LVI) is beneficial when analyzing samples with very low concentrations of the target analyte, as it introduces more of the sample into the system, thereby increasing the signal response.[3][4] This technique can help in achieving lower detection limits.[3][4] However, it is crucial to ensure that the analytical column has sufficient capacity to handle the larger volume and that the injection technique is optimized to prevent peak distortion.[3]
Q4: Can the injection of this compound in acetonitrile extracts from QuEChERS sample preparation cause issues?
Yes, direct injection of acetonitrile extracts from QuEChERS, a common sample preparation method for pesticide analysis, can lead to poor peak shapes for early eluting compounds.[6] This is due to the high elution strength of acetonitrile. To mitigate this, online dilution of the extract with a weaker solvent (e.g., water) before injection can be employed to ensure good peak shapes.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on problems related to injection volume.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Splitting, Tailing, or Fronting) | 1. Injection of too large a sample volume: This can overload the analytical column. 2. Solvent Mismatch: The sample solvent is significantly stronger than the initial mobile phase. | 1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Modify Sample Solvent: If possible, dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. 3. Online Dilution: Employ an online dilution strategy to mix the sample with a weaker solvent before it reaches the column.[6] |
| High Background Noise or Ghost Peaks | 1. Sample Carryover: Residual sample from a previous injection is eluted in the current run. 2. Contaminated Syringe or Injection Port: Buildup of non-volatile matrix components. | 1. Optimize Needle Wash: Use a strong solvent for the autosampler needle wash and increase the wash time and/or volume. 2. Inject Blanks: Run blank injections after high-concentration samples to clean the injection pathway. 3. System Maintenance: Regularly clean the injection port and replace the syringe as needed. |
| Poor Reproducibility of Peak Area | 1. Inconsistent Injection Volume: Issues with the autosampler. 2. Partial Loop Filling: Injecting a volume close to the loop capacity. | 1. Autosampler Maintenance: Ensure the autosampler is properly maintained and calibrated. 2. Adjust Injection Volume: Avoid injecting volumes that are very small or very large relative to the sample loop size. For better precision, use an injection volume that is significantly less than the loop volume or use a full loop injection. |
| Non-linear Calibration Curve | 1. Detector Saturation: The concentration of the analyte is too high for the detector's linear range. 2. Column Overload: Injecting too much analyte mass onto the column, especially at higher concentrations. | 1. Dilute Samples: Dilute the higher concentration standards and samples to fall within the linear range of the detector. 2. Reduce Injection Volume: Decrease the injection volume for the higher concentration standards to avoid column overload. |
Experimental Protocols
QuEChERS Sample Preparation for Solid Matrices (e.g., Soil, Food)
This protocol is a widely used method for the extraction of pesticides from various solid samples.
-
Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like acetonitrile) to the sample.
-
Hydration (if necessary): For dry samples, add an appropriate amount of water and allow it to hydrate for 30 minutes.
-
Acetonitrile Extraction: Add 10-15 mL of acetonitrile to the tube.
-
Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium citrate) to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at a sufficient speed (e.g., >3000 x g) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge again.
-
Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general starting conditions that should be optimized for your specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for pesticide analysis.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Start with a low volume (e.g., 2-5 µL) and optimize based on signal response and peak shape.
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for pyrimethanil.
Data Presentation
Table 1: Effect of Injection Volume on Analytical Parameters (Hypothetical Data for this compound)
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Peak Asymmetry (Tailing Factor) | Relative Standard Deviation (RSD) of Peak Area (n=5) |
| 1 | 50,000 | 100 | 1.1 | 2.5% |
| 2 | 105,000 | 210 | 1.1 | 2.1% |
| 5 | 260,000 | 520 | 1.2 | 1.8% |
| 10 | 480,000 | 950 | 1.5 | 3.5% |
| 20 | 850,000 | 1600 | 2.1 (significant tailing) | 8.2% |
Note: This table presents hypothetical data to illustrate the expected trends when optimizing injection volume. Actual results will vary depending on the experimental conditions.
Visualizations
References
Technical Support Center: ESI-MS Analysis of Pyrimethanil-d5
Welcome to the technical support center for the analysis of Pyrimethanil-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a focus on signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?
Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1] It is a significant concern in complex matrices such as fruits, vegetables, and soil, where Pyrimethanil is often analyzed.[2][3]
Q2: What are the common causes of signal suppression for this compound?
Signal suppression in ESI can be caused by several factors:
-
Competition for Ionization: In the ESI source, this compound and matrix components compete for ionization. If matrix components are present in high concentrations or are more easily ionized, they can suppress the ionization of the analyte.[4][5]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, which hinders the release of this compound ions into the gas phase.[4][6]
-
Ion-Pairing Agents: While sometimes used in chromatography, certain ion-pairing agents can cause signal suppression.[1]
-
High Analyte Concentration: At high concentrations, the analyte itself can lead to a non-linear response and an apparent suppression effect.[4]
Q3: How can I determine if the this compound signal is being suppressed in my experiment?
A common and effective method is to perform a post-column infusion experiment .[1] In this experiment, a solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample (an extract of a sample that does not contain the analyte) is injected into the LC system. A significant dip in the this compound signal at the retention time of the matrix components indicates ion suppression.[1]
Another approach is to compare the response of this compound in a pure solvent standard to its response in a matrix sample spiked with the same concentration. A lower response in the matrix sample suggests signal suppression.[7]
Troubleshooting Guides
Guide 1: Low or Inconsistent Signal Intensity for this compound
If you are experiencing lower than expected or inconsistent signal intensity for this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Evaluate the Possibility of Matrix-Induced Signal Suppression
-
Symptom: Good signal for this compound in a pure standard solution, but poor or inconsistent signal when analyzing matrix samples.
-
Action: Perform a matrix effect study to confirm signal suppression. A post-column infusion experiment is highly recommended.[1]
Step 2: Optimize Sample Preparation to Remove Interferences
-
Rationale: Inadequate sample cleanup is a primary cause of matrix effects.[8] The goal is to remove interfering components from the sample extract before LC-MS analysis.
-
Recommendations:
-
Implement or Optimize QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for cleaning up fruit and vegetable samples for pesticide analysis.[3][9]
-
Dilute the Sample: A simple yet effective strategy is to dilute the final sample extract (e.g., 5-fold or 10-fold) with the initial mobile phase. This reduces the concentration of matrix components entering the MS source.[10]
-
Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For particularly complex matrices, a more rigorous cleanup using SPE or LLE may be necessary.[11]
-
Step 3: Refine Chromatographic Conditions to Separate this compound from Matrix Components
-
Rationale: If interfering compounds co-elute with this compound, signal suppression is more likely to occur.
-
Recommendations:
-
Adjust the Mobile Phase Gradient: Modify the gradient profile to improve the separation between this compound and any co-eluting matrix components.[7]
-
Change the Mobile Phase Composition: Switching from acetonitrile to methanol (or vice versa) or adjusting the additives (e.g., ammonium formate, formic acid) can alter selectivity and improve separation.[12][13]
-
Use a Different Column: A column with a different stationary phase may provide the necessary selectivity to resolve this compound from interferences.
-
Step 4: Optimize Mass Spectrometer Source Parameters
-
Rationale: The settings of the ESI source can significantly impact the extent of signal suppression.
-
Recommendations:
-
Systematic Optimization: Infuse a standard solution of this compound and systematically optimize ESI parameters such as capillary voltage, source temperature, and gas flows to maximize the signal-to-noise ratio.[10]
-
Consider a Different Ionization Source: If available, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce signal suppression, as it is generally less susceptible to matrix effects than ESI.[13]
-
Guide 2: Using this compound as an Internal Standard for Accurate Quantification of Pyrimethanil
The primary role of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS) to correct for signal suppression of the unlabeled Pyrimethanil.
Key Principle: A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[14] It will co-elute with the analyte and experience the same degree of ion suppression.[14] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of significant matrix effects.
Troubleshooting Workflow for SIL-IS:
Caption: Troubleshooting workflow for using this compound as an internal standard.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fruit and Vegetable Matrices
This protocol is a standard starting point for the extraction and cleanup of Pyrimethanil from complex food matrices.[3][4]
Caption: A typical workflow for the QuEChERS sample preparation method.
Methodology:
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Extraction: Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shaking: Seal the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Aliquot Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
d-SPE Cleanup: The d-SPE tube contains a sorbent mixture, typically anhydrous MgSO₄ and Primary Secondary Amine (PSA), which helps remove interfering matrix components like organic acids and sugars.
-
Vortex and Centrifuge: Vortex the d-SPE tube and then centrifuge.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Diagnose Signal Suppression
Objective: To identify the retention time regions where matrix components cause ion suppression for this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Standard solution of this compound (at a concentration that gives a stable and moderate signal)
-
Blank matrix extract (prepared using the same method as the samples)
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of a tee union.
-
Connect the syringe pump containing the this compound standard solution to the second inlet of the tee union.
-
Connect the outlet of the tee union to the ESI source of the mass spectrometer.
-
-
Infusion: Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min).
-
Signal Stabilization: Allow the infused signal to stabilize. You should observe a consistent, flat baseline for the this compound MRM transition.
-
Injection: Inject the blank matrix extract onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the signal of the infused this compound throughout the run. Any dips or decreases in the signal intensity indicate regions of ion suppression caused by eluting matrix components.
Quantitative Data Summary
The following tables summarize typical performance data for Pyrimethanil analysis in various matrices, which can serve as a benchmark for your experiments.
Table 1: Recovery and Precision of Pyrimethanil in Different Matrices using QuEChERS and UPLC-MS/MS[3]
| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Apple | 0.01 | 95.2 | 8.7 |
| 0.20 | 98.6 | 5.4 | |
| Peach | 0.01 | 92.1 | 10.2 |
| 0.20 | 96.4 | 6.1 | |
| Cabbage | 0.01 | 88.5 | 11.5 |
| 0.20 | 91.3 | 7.8 | |
| Tomato | 0.01 | 90.7 | 9.9 |
| 0.20 | 94.8 | 6.5 |
Table 2: Matrix Effects Observed for Pyrimethanil in Various Food Commodities[6][11]
| Matrix | Matrix Effect (%) | Observation |
| Peach | -15 to -22 | Signal Suppression |
| Apple | -10 to -18 | Signal Suppression |
| Melon | -8 to -15 | Signal Suppression |
| Tomato | -5 to -12 | Signal Suppression |
| Lemon | Not specified | Signal Suppression |
| Green Tea | Not specified | Signal Suppression |
| Ginger | > +20 | Signal Enhancement |
Note: Matrix effect is often calculated as (
Peak Area in SolventPeak Area in Matrix−1
\times 100%). A negative value indicates suppression, while a positive value indicates enhancement.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. library.search.tulane.edu [library.search.tulane.edu]
- 4. fssai.gov.in [fssai.gov.in]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brjac.com.br [brjac.com.br]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for Pyrimethanil-d5 in food analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression for Pyrimethanil-d5 when used as an internal standard in food analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity in the mass spectrometer. While this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of the target analyte (Pyrimethanil), severe ion suppression can reduce its signal to a level that is too low for reliable detection and quantification, compromising the accuracy of the entire analysis.[1][4]
Q2: What are the common causes of ion suppression in food analysis?
A2: Ion suppression is primarily caused by non-volatile or semi-volatile components in the sample extract that compete with the analyte for ionization in the MS source.[4][5] Common culprits in food matrices include:
-
Salts and Sugars: Highly abundant in fruits, vegetables, and processed foods.
-
Pigments: Compounds like chlorophyll and carotenoids found in plant-based samples.
-
Lipids and Fats: Prevalent in oils, nuts, and fatty foods.
-
Proteins and Peptides: Present in most biological samples.[2]
Q3: I am using this compound as an internal standard. Do I still need to minimize ion suppression?
A3: Yes. Using a SIL-IS like this compound is the gold standard for compensating for ion suppression because it experiences the same signal reduction as the target analyte, keeping the analyte/IS ratio stable.[1][6] However, it does not eliminate suppression. If the matrix effect is too strong, the signal for both the analyte and this compound can be suppressed below the instrument's limit of quantitation (LOQ), making accurate measurement impossible. Therefore, minimizing the root causes of suppression is crucial for robust method performance.
Q4: How can I quantitatively assess the degree of ion suppression in my method?
A4: The most common method is the post-extraction spike comparison.[3] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte concentration in a pure solvent. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q5: What are the most effective strategies to minimize ion suppression?
A5: A multi-faceted approach is most effective:
-
Robust Sample Preparation: The most critical step is to remove interfering matrix components before analysis using techniques like QuEChERS, Solid-Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE).[2][7]
-
Chromatographic Separation: Optimize the LC method to separate this compound and the target analyte from matrix interferences.[2][3]
-
Sample Dilution: Diluting the final extract can significantly reduce the concentration of matrix components, but this may compromise sensitivity if the analyte is present at very low levels.[1][6][8]
-
Instrumental Optimization: Fine-tuning the ion source parameters (e.g., temperature, gas flows) can help improve ionization efficiency.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal for this compound | Severe Ion Suppression: High concentration of co-eluting matrix components.[9] | 1. Improve Sample Cleanup: Use more selective dSPE sorbents (see Table 2) or an SPE cartridge-based cleanup. 2. Dilute the Extract: Perform a serial dilution (e.g., 5x, 10x, 20x) to find a balance between reduced suppression and adequate signal.[8] 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte peak from the matrix interference zone.[3] |
| Inefficient Extraction: Poor recovery of the internal standard from the sample matrix.[9] | 1. Verify Extraction Solvent: Ensure acetonitrile is of high purity and the correct volume is used. 2. Check pH: For certain matrices, adjusting the pH during extraction can improve recovery. | |
| Instrumental Issues: Suboptimal MS source parameters or detector saturation.[8][9] | 1. Optimize Source Conditions: Infuse a standard solution to tune capillary voltage, gas flows, and temperature. 2. Check for High Analyte Concentration: If the native Pyrimethanil concentration is extremely high, it could cause detector saturation. Dilute the sample.[8] | |
| High Variability in Signal | Inconsistent Matrix Effects: Sample-to-sample variation in matrix composition.[1] | 1. Standardize Sample Preparation: Ensure the sample homogenization and extraction procedures are highly consistent. 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[1][3] |
| Poor Reproducibility in Sample Cleanup: Inconsistent mixing or partitioning during QuEChERS or dSPE steps. | 1. Ensure Vigorous Mixing: Vortex or shake samples for the specified time to ensure complete extraction and cleanup. 2. Check Salt/Sorbent Amounts: Use accurate amounts of QuEChERS salts and dSPE sorbents. | |
| Poor Peak Shape (Tailing, Fronting) | Solvent Mismatch: The injection solvent is much stronger than the initial mobile phase, causing peak distortion.[9][10] | 1. Reconstitute in Mobile Phase: After evaporation, reconstitute the final extract in the initial mobile phase or a weaker solvent.[1] 2. Reduce Injection Volume: A smaller injection volume can mitigate the effects of a strong solvent.[9] |
| Column Contamination or Degradation: Buildup of matrix components on the column.[9] | 1. Use a Guard Column: Protect the analytical column from strongly retained matrix components. 2. Flush the Column: Implement a robust column washing procedure between sequences. | |
| Secondary Interactions: Interactions between the analyte and the column's stationary phase or metal hardware.[9][11] | 1. Adjust Mobile Phase pH: Add modifiers like formic acid or ammonium formate to suppress ionization and improve peak shape.[9] 2. Consider Metal-Free Columns: For compounds prone to chelation, metal-free or PEEK-lined columns can prevent peak tailing and signal loss.[11] |
Visualizations
Caption: Mechanism of ion suppression in an Electrospray Ionization (ESI) source.
Caption: General workflow for minimizing ion suppression in food analysis.
Caption: Troubleshooting logic for a low this compound internal standard signal.
Experimental Protocols
Protocol 1: Generic QuEChERS Extraction for Fruits & Vegetables
This protocol is a modified version of the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method suitable for high-water-content matrices.[9]
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add the this compound internal standard solution. For recovery tests, spike with the native analyte standard solution and wait 30 minutes.
-
Solvent Addition: Add 10-15 mL of acetonitrile to the tube.
-
Extraction: Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).[12][13] Seal the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[8]
-
Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dispersive SPE (dSPE) tube containing the appropriate sorbents (see Table 2).
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed (e.g., ≥10,000 rcf) for 2-5 minutes.[8][9]
-
Final Extract Preparation: Take the final supernatant, filter if necessary, and dilute with the initial mobile phase as needed before injection into the LC-MS/MS system.
| Matrix Type | Primary Interferences | Recommended dSPE Sorbents |
| General Fruits & Vegetables | Sugars, organic acids, some pigments | PSA (Primary Secondary Amine), MgSO₄ |
| Fatty Samples (e.g., Avocado, Nuts) | Lipids, fatty acids | PSA , C18 , MgSO₄ |
| Highly Pigmented Samples (e.g., Spinach, Berries) | Chlorophyll, carotenoids | PSA , GCB (Graphitized Carbon Black), MgSO₄ Note: Use GCB sparingly as it may adsorb planar pesticides like Pyrimethanil.[12] |
Protocol 2: LC-MS/MS Analysis Parameters
These are typical starting parameters for the analysis of Pyrimethanil. They should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC System | UHPLC System |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, <2 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid + 5 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole Mass Spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions (Illustrative - Must be Optimized)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Pyrimethanil | 199.1 | 184.1 | 106.1 |
| This compound | 204.1 | 189.1 | 109.1 |
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Best practices for storing and handling Pyrimethanil-d5 standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Pyrimethanil-d5 standards.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound standard upon receipt?
A1: The proper storage of your this compound standard is crucial for maintaining its integrity and ensuring the accuracy of your experimental results. Storage conditions depend on whether the standard is in solid (neat powder) or solution form. For specific storage temperatures and expected stability, please refer to the summary table below. Always consult the Certificate of Analysis provided by the supplier for lot-specific recommendations.
Q2: What is the recommended solvent for dissolving solid this compound?
A2: this compound is soluble in various organic solvents. Acetonitrile is a commonly used solvent for creating stock solutions.[1][2] Other solvents in which the unlabeled compound is soluble include acetone, ethyl acetate, methanol, methylene chloride, and toluene.[3] The choice of solvent should be compatible with your analytical method (e.g., LC-MS, GC-MS).
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment to avoid exposure. This includes:
-
Gloves: Handle with impervious gloves.[4]
-
Eye Protection: Wear safety glasses with side shields.[4]
-
Body Protection: Use an impervious lab coat or clothing.[4]
-
Respiratory Protection: If working with the solid form, especially if dust can be generated, use a fume hood or ensure adequate ventilation to avoid inhalation.[4]
Q4: Is this compound sensitive to light?
A4: While this compound itself is not explicitly noted as being highly photosensitive in the provided documentation, its parent compound, Pyrimethanil, can undergo photodegradation in aqueous solutions under simulated sunlight.[5] Therefore, it is a best practice to store this compound standards, both in solid form and in solution, in amber vials or otherwise protected from direct light to minimize the potential for degradation.
Q5: How long can I expect my this compound standard to be stable?
A5: The stability of your this compound standard depends on the storage conditions and whether it is in solid or solution form. One supplier indicates that in powder form, it can be stable for up to 3 years at -20°C or 2 years at 4°C.[6] Once in solution, stability is generally shorter, for instance, 6 months at -80°C or 1 month at -20°C.[6] Always refer to the manufacturer's documentation for specific stability information.
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate analytical results.
-
Possible Cause: Degradation of the standard due to improper storage.
-
Solution: Verify that the storage conditions (temperature, light protection) for both the stock and working solutions align with the manufacturer's recommendations. If in doubt, prepare a fresh working solution from the stock. If the problem persists, consider using a new vial of the standard.
-
-
Possible Cause: Contamination of the standard.
-
Solution: Ensure that clean, dedicated labware is used for all solution preparations. Avoid introducing any contaminants into the stock solution. Prepare fresh dilutions.
-
-
Possible Cause: Inaccurate solution concentration.
-
Solution: Review the dilution calculations and the experimental protocol for preparing working standards. Ensure that all volumetric glassware is properly calibrated.
-
Issue 2: The this compound solid will not fully dissolve.
-
Possible Cause: Insufficient solvent volume or incorrect solvent choice.
-
Solution: Confirm that the chosen solvent is appropriate for this compound and that a sufficient volume is being used to achieve the desired concentration. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation with excessive heat.
-
-
Possible Cause: The compound has precipitated out of solution.
-
Solution: This may occur if a solution is stored at a lower temperature than it was prepared at. Allow the solution to come to room temperature and vortex or sonicate to redissolve the precipitate before use.
-
Quantitative Data Summary
| Form | Storage Temperature | Stability Period | Source |
| Solid (Powder) | Room Temperature | Stable under recommended conditions | [4] |
| Solid (Powder) | +4°C | 2 years | [6][7] |
| Solid (Powder) | -20°C | 3 years | [6] |
| In Solvent | -20°C | 1 month | [6] |
| In Solvent | -80°C | 6 months | [6] |
| Solution in Acetonitrile | +4°C | Not specified | [1] |
Experimental Protocols & Workflows
Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution from a solid standard.
-
Acclimatization: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., acetonitrile) to dissolve the solid.
-
Final Volume: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass vial and store it at the recommended temperature.
Troubleshooting Logic for Inconsistent Results
This diagram illustrates a logical approach to troubleshooting inconsistent analytical results when using a this compound standard.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. esslabshop.com [esslabshop.com]
- 3. Pyrimethanil | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 2118244-83-8 | LGC Standards [lgcstandards.com]
Validation & Comparative
A Head-to-Head Comparison: Pyrimethanil-d5 vs. 13C-Pyrimethanil as Internal Standards in Quantitative Analysis
In the precise world of analytical chemistry, particularly for quantitative mass spectrometry-based assays, the choice of a suitable internal standard is critical for achieving accurate and reliable results. For the analysis of the fungicide Pyrimethanil, researchers have the option of using different stable isotope-labeled (SIL) internal standards, most commonly Pyrimethanil-d5 (deuterated) and 13C-Pyrimethanil (carbon-13 labeled). This guide provides an objective comparison of their performance, supported by established analytical principles and experimental data from analogous compounds, to help researchers, scientists, and drug development professionals make an informed decision.
Key Performance Differences: A Tabular Summary
The selection of the isotopic label can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following table summarizes the critical differences between this compound and 13C-Pyrimethanil.
| Feature | This compound (Deuterium Labeled) | 13C-Pyrimethanil (Carbon-13 Labeled) | Rationale & Implications for Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than unlabeled Pyrimethanil in reversed-phase LC due to the deuterium isotope effect.[1][2] | Co-elutes perfectly with unlabeled Pyrimethanil.[3][4] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices, 13C-Pyrimethanil is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[3][5] |
| Compensation for Matrix Effects | May not always effectively correct for ion suppression or enhancement due to slight differences in retention time.[6][7] | Provides superior correction for matrix effects due to identical chromatographic behavior.[3][5] | In complex samples like soil, food extracts, or biological fluids, matrix effects are a major source of error. The superior ability of 13C-Pyrimethanil to mimic the analyte's behavior in the ion source makes it the more robust choice. |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site.[3][8] | Highly stable and not prone to exchange under typical analytical conditions.[3][8][9] | Isotopic instability can lead to a biased response and compromise the accuracy of the assay over time or under varying sample preparation conditions. The stability of the 13C label ensures consistent performance. |
| MS/MS Fragmentation | May exhibit slightly different fragmentation patterns or require different collision energies compared to the native analyte.[4][8] | Fragmentation is virtually identical to the native analyte. | Consistent fragmentation behavior simplifies method development and ensures reliable quantification across different instruments and conditions. |
| Synthesis & Cost | Generally, synthesis is more straightforward and less expensive.[3][8] | Synthesis can be more complex and requires specialized starting materials, leading to higher costs.[3][9] | The lower cost and wider availability of deuterated standards make them a viable option for routine analyses where the highest level of accuracy is not mandated, provided the method is thoroughly validated.[3] |
Experimental Protocols
1. Sample Preparation (QuEChERS-based Extraction for Soil)
-
Extraction: A 10 g soil sample is weighed into a 50 mL centrifuge tube. 10 mL of water and 10 mL of acetonitrile are added. An appropriate amount of the internal standard (either this compound or 13C-Pyrimethanil) is added. The tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is shaken vigorously for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The tube is vortexed and then centrifuged.
-
Final Extract Preparation: The supernatant is transferred, evaporated to near dryness under a gentle stream of nitrogen, and reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Pyrimethanil: Q1: 200.15 m/z → Q3: 107.05 m/z (quantifier), 182.1 m/z (qualifier)[12]
-
This compound: Q1: 205.18 m/z → Q3: (To be determined empirically, likely around 112.08 m/z or 187.13 m/z)
-
13C-Pyrimethanil (e.g., 13C6): Q1: 206.17 m/z → Q3: (To be determined empirically, likely around 113.07 m/z or 188.12 m/z)
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity for each analyte and internal standard.
-
3. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of Pyrimethanil in the samples is determined from the calibration curve.
Visualizing the Comparison and Workflow
The following diagrams illustrate the key decision-making factors when choosing an internal standard and a typical experimental workflow for quantitative analysis.
Caption: Key decision factors for choosing an internal standard.
Caption: General workflow for Pyrimethanil analysis.
Conclusion and Recommendation
For the routine analysis of Pyrimethanil where the highest level of accuracy and method robustness is required, 13C-Pyrimethanil is the superior choice as an internal standard. Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex samples.[3] This leads to more reliable and defensible quantitative data, which is paramount in regulated bioanalysis and for the development of reference methods.
This compound can be a viable and cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[3] However, researchers must be cognizant of the inherent limitations and the potential for compromised data accuracy. Ultimately, the choice will depend on the specific application, the required level of accuracy, and budgetary constraints. For critical applications, the investment in 13C-labeled standards is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ukisotope.com [ukisotope.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
A Researcher's Guide to Inter-laboratory Comparison of Pyrimethanil Analysis Methods
For researchers, scientists, and professionals in drug and pesticide development, the accurate and reproducible analysis of fungicides like Pyrimethanil is paramount. This guide provides a comprehensive comparison of common analytical methods for Pyrimethanil, supported by performance data from various studies. It also outlines the framework for conducting inter-laboratory comparisons to ensure method robustness and reliability.
Comparison of Analytical Methods for Pyrimethanil
The determination of Pyrimethanil residues in food and environmental samples is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common approaches involve a sample extraction and clean-up step, frequently using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for Pyrimethanil determination as reported in various studies.
| Method | Matrix | Sample Preparation | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Citation |
| UPLC-MS/MS | Fruits & Vegetables (Apple, Peach, Cabbage, Tomato) | QuEChERS | < 0.4 | < 1.5 | 81.5 - 107.3 | 1.5 - 13.9 | [1] |
| LC-MS/MS | Fruits (Apple) | QuEChERS | 0.83 - 3 | 2.76 - 9.99 | 70.3 - 119 | ≤ 20 | [2] |
| LC-MS/MS | Soil | Solvent Extraction | Not Reported | 5 | Not Reported | Not Reported | [3] |
| LC-MS/MS | Water | Solvent Extraction | 0.250 | 0.500 | Not Reported | Not Reported | [3] |
| GC/MS | Fruits (Apples, Peaches, Plums) | Organic Solvent Extraction | Not Reported | 50 | 70 - 120 | < 20 | [4] |
| HPLC/UV | Fruits (Apples) | Organic Solvent Extraction | Not Reported | 50 | Not Reported | Not Reported | [4] |
| ic-ELISA | Sample Dilution Buffer | N/A | 0.04 | Not Reported | Not Reported | Not Reported | [5] |
| CGN-ICTS | Cucumber | N/A | 6.1 | Not Reported | 68 - 82 | Not Reported | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; HPLC/UV: High-Performance Liquid Chromatography with Ultraviolet Detection; ic-ELISA: indirect competitive Enzyme-Linked Immunosorbent Assay; CGN-ICTS: Colloidal Gold Nanobead Immunochromatographic Test Strip.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of the key experimental protocols used for Pyrimethanil analysis.
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7] It involves two main steps:
-
Extraction:
-
A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube.
-
An extraction solvent, typically acetonitrile, is added.
-
Extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added to induce phase separation and analyte partitioning.
-
The tube is shaken vigorously and then centrifuged.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
An aliquot of the supernatant from the extraction step is transferred to a new centrifuge tube.
-
A mixture of sorbents is added to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments and sterols.[6]
-
The tube is vortexed and then centrifuged.
-
The final supernatant is collected for instrumental analysis.
-
Instrumental Analysis: LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique for the quantification of Pyrimethanil.
-
Chromatographic Separation: An aliquot of the cleaned-up extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for Pyrimethanil are monitored for high selectivity and sensitivity.
Instrumental Analysis: GC-MS
While many modern pesticides are analyzed by LC-MS/MS, GC-MS remains a valuable technique.[8][9]
-
Chromatographic Separation: The extract is injected into a gas chromatograph, where Pyrimethanil is volatilized and separated on a capillary column (e.g., a low-polarity phenyl-arylene polymer).
-
Mass Spectrometric Detection: The separated compounds are ionized, typically by electron ionization (EI), and detected by a mass spectrometer. Similar to LC-MS/MS, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for quantification.
Inter-laboratory Comparison Workflow
Inter-laboratory comparisons (ILCs), including proficiency tests (PTs), are essential for evaluating the performance of analytical laboratories and validating methods.[10][11] A typical workflow for an ILC is depicted below.
References
- 1. Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. epa.gov [epa.gov]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. Compare GC-MS vs LC-MS for Pesticide Analysis [eureka.patsnap.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Interlaboratory comparisons other than PT [eurachem.org]
Single-Laboratory Validation of Pyrimethanil-d5 as an Internal Standard in the Analysis of Pyrimethanil
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods utilizing Pyrimethanil-d5 as an internal standard for the quantitative determination of the fungicide Pyrimethanil. The use of stable isotope-labeled internal standards like this compound is a widely accepted practice in analytical chemistry to improve the accuracy and precision of quantitative analysis, particularly in complex matrices such as soil, water, and food products. This document summarizes performance data from validated methods and provides detailed experimental protocols.
This compound is the deuterium-labeled version of Pyrimethanil, a broad-spectrum anilinopyrimidine fungicide.[1] Due to its structural similarity and mass difference, this compound is an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement.[1][2]
Performance Comparison of Analytical Methods
The following tables summarize the performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Pyrimethanil using a deuterated internal standard, such as this compound or a similar isotopically labeled standard. These methods demonstrate high sensitivity, accuracy, and precision across various matrices.
Table 1: Method Performance for Pyrimethanil Analysis in Soil and Water
| Parameter | Soil | Water | Reference |
| Limit of Quantification (LOQ) | 5 ng/g | 0.5 ng/g | [3][4] |
| Limit of Detection (LOD) | 1.5 ng/g | 0.25 ng/g | [4] |
| Mean Recovery | 70-120% | 70-120% | [4] |
| Relative Standard Deviation (RSD) | ≤20% | ≤20% | [4] |
Table 2: Method Performance for Pyrimethanil Analysis in Red Wine
| Parameter | Value | Reference |
| Linearity Range | 0.5-50 µg/kg | [2] |
| Correlation Coefficient (r²) | >0.999 | [2] |
| Limit of Quantification (LOQ) | 1.0 µg/kg | [2] |
| Limit of Detection (LOD) | 0.5 µg/kg | [2] |
| Average Recovery | 85.4% - 117.9% | [2] |
| Relative Standard Deviation (RSD) | 0.5% - 6.1% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide. These protocols describe the extraction, cleanup, and instrumental analysis of Pyrimethanil from various matrices using an isotopic internal standard.
1. Analysis of Pyrimethanil in Soil and Water by LC-MS/MS
This method is designed for the quantitative determination of Pyrimethanil and its metabolite in soil and water samples.
-
Sample Preparation (Soil):
-
Sample Preparation (Water):
-
A 10g aliquot of the water sample is amended with an isotopic internal standard.[3]
-
-
LC-MS/MS Conditions:
-
Instrument: LC/MS-MS triple quadrupole instrument with an electrospray ionization (ESI) interface.[3]
-
Column: Phenomenex HPLC column, Kinetix XB-C18, 100mm x 2.1mm, 2.6 µm.[3]
-
Mobile Phase A: 1:9 (v/v) Methanol/water with 10 mM ammonium formate and 0.12 mL/L of formic acid.[3]
-
Mobile Phase B: 9:1 (v/v) Methanol/water with 10 mM ammonium formate and 0.12 mL/L of formic acid.[3]
-
Analysis: The sample is analyzed by LC-MS/MS.[3]
-
2. Analysis of Pesticide Residues in Red Wine by UPLC-HRMS
This method is for the simultaneous determination of 18 pesticide residues, including Pyrimethanil, in red wine.
-
Sample Preparation:
-
UPLC-HRMS Conditions:
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of Pyrimethanil and the logical relationship of using an internal standard.
Caption: Experimental workflow for the quantitative analysis of Pyrimethanil using an internal standard.
Caption: Logical relationship of an internal standard compensating for analytical variability.
References
The Role of Pyrimethanil-d5 in Enhancing Accuracy and Precision in Residue Analysis
In the landscape of residue analysis, particularly for the fungicide Pyrimethanil, achieving accurate and precise quantification is paramount for regulatory compliance, food safety, and environmental monitoring. The use of isotopically labeled internal standards, such as Pyrimethanil-d5, has become a cornerstone of modern analytical workflows, offering significant advantages over traditional calibration methods. This guide provides a comparative overview of the performance of this compound in residue analysis, supported by experimental data and detailed protocols.
Mitigating Matrix Effects with Isotope Dilution
A primary challenge in residue analysis is the "matrix effect," where co-extracted compounds from the sample matrix (e.g., soil, water, or food products) interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. This can result in inaccurate quantification. The isotope dilution technique, which employs an isotopically labeled internal standard like this compound, is a robust solution to this problem.[1][2][3]
This compound is chemically identical to the native Pyrimethanil, but its five deuterium atoms give it a distinct mass. When added to a sample at the beginning of the extraction process, it experiences the same sample preparation variations and matrix effects as the target analyte. By measuring the ratio of the native analyte to the labeled internal standard, analysts can accurately quantify the concentration of Pyrimethanil, as any signal suppression or enhancement will affect both compounds equally, keeping the ratio constant.[4][5]
Comparative Performance Data
The following table summarizes the performance of analytical methods for Pyrimethanil using an isotopically labeled internal standard (this compound or a similar variant) compared to methods that may rely on external standard calibration. The data is compiled from various studies and demonstrates the high accuracy (recovery) and precision (relative standard deviation, RSD) achieved with isotope dilution.
| Analytical Method | Matrix | Internal Standard | Fortification Level (µg/kg) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| UPLC-HRMS with Isotope Dilution | Red Wine | This compound | 1 - 40 | 85.4 - 117.9 | 0.5 - 6.1 | [6] |
| LC/MS/MS with Isotope Dilution | Soil | Pyrimethanil-¹³C,¹⁵N₂ | 5 and 50 | 93 - 104 | 2.9 - 6.1 | [7] |
| LC/MS/MS with Isotope Dilution | Water | Pyrimethanil-¹³C,¹⁵N₂ | 0.5 and 5 | 96 - 102 | 1.7 - 4.2 | [7] |
| General QuEChERS with External Standard (Typical Values) | Fruits & Veg | None | 10 - 100 | 70 - 120 | < 20 | [8][9][10] |
Experimental Protocols
A widely adopted and effective method for pesticide residue analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of this compound in this workflow significantly enhances its quantitative performance.
Experimental Workflow for Pyrimethanil Residue Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. gcms.cz [gcms.cz]
- 10. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of GC-MS and LC-MS/MS Methods for the Quantification of Pyrimethanil
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Cross-Validation
The accurate quantification of the fungicide Pyrimethanil is critical in environmental monitoring, food safety, and toxicology studies. Two of the most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on various factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis. This guide provides a comprehensive cross-validation of GC-MS and LC-MS/MS methods for Pyrimethanil analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Principles and Applicability
GC-MS is a robust technique ideal for the analysis of volatile and thermally stable compounds.[1] In contrast, LC-MS/MS is better suited for polar, non-volatile, and thermally labile substances, offering broader applicability in complex matrices.[1] For pesticide residue analysis, while GC-MS has traditionally been a workhorse, LC-MS/MS has gained prominence due to its high sensitivity, selectivity, and its ability to analyze a wider range of compounds without the need for derivatization.[2][3] In fact, for most pesticide classes, LC-MS/MS demonstrates a wider scope and better sensitivity than GC-MS.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of Pyrimethanil using both LC-MS/MS and GC-MS/MS.
LC-MS/MS Method
A common approach for LC-MS/MS analysis involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by chromatographic separation and mass spectrometric detection.[6]
-
Sample Preparation (QuEChERS):
-
Homogenize 10 g of the sample with 10 mL of water and 10 mL of acetonitrile.
-
Add internal standards and shake the mixture vigorously.
-
Add magnesium sulfate and sodium acetate (or other citrate buffering salts), shake, and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
For cleanup, use dispersive solid-phase extraction (dSPE) with a primary secondary amine (PSA) sorbent to remove organic acids and other interferences.
-
After centrifugation, the final extract is diluted and injected into the LC-MS/MS system.[6]
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing ammonium formate and formic acid to enhance ionization.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[7] Two ion pair transitions are monitored for each analyte for quantification and confirmation.[7]
-
GC-MS Method
The analysis of Pyrimethanil by GC-MS also frequently employs a QuEChERS extraction, with subsequent analysis by a gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation (QuEChERS): The extraction procedure is similar to that used for LC-MS/MS.[8] However, a solvent exchange step may be necessary to ensure the final extract is in a solvent compatible with the GC injection.
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injection: Splitless injection is commonly used to maximize sensitivity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is often used for enhanced selectivity and sensitivity, operating in MRM mode.[9]
-
Quantitative Data Comparison
The following tables summarize key validation parameters for the analysis of Pyrimethanil by LC-MS/MS and GC-MS, compiled from various studies. These values can vary depending on the specific matrix and experimental conditions.
| Validation Parameter | LC-MS/MS | GC-MS | Reference |
| Limit of Detection (LOD) | 0.03 - 0.5 µg/kg | 0.9 - 2.0 µg/kg | [10] |
| Limit of Quantification (LOQ) | 0.5 ng/g (water), 5 ng/g (soil) | 10 µg/kg | [7][11] |
| Linearity (r²) | > 0.99 | > 0.995 | [12][13] |
| Recovery (%) | 70 - 120% | 70 - 120% | [9][11] |
| Precision (%RSD) | < 20% | < 20% | [9][11] |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.
Caption: Workflow for cross-validating GC-MS and LC-MS/MS methods.
Caption: Decision-making guide for selecting an analytical method.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the determination of Pyrimethanil. The choice between them should be guided by the specific requirements of the analysis. LC-MS/MS generally offers superior sensitivity and broader applicability, particularly for complex sample matrices and when low detection limits are necessary.[3][4] However, GC-MS remains a viable and robust option, especially for less complex samples and when the volatility and thermal stability of Pyrimethanil are not a concern.[2] Cross-validation of methods is essential to ensure data accuracy and reliability, and the protocols and data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for Pyrimethanil.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. shimadzu.nl [shimadzu.nl]
- 12. epa.gov [epa.gov]
- 13. gcms.cz [gcms.cz]
Performance Evaluation of Pyrimethanil-d5 in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Pyrimethanil-d5 as an isotope-labeled internal standard for the quantification of pyrimethanil in various complex matrices, including food, soil, and water. The use of stable isotope-labeled internal standards is a widely accepted approach in quantitative mass spectrometry to ensure accuracy and correct for variability during sample preparation and analysis.[1] this compound, a deuterated analog of the fungicide pyrimethanil, serves as an ideal internal standard due to its chemical and physical properties being nearly identical to the target analyte, differing only in mass.[2][3] This guide presents supporting experimental data from multiple studies, details analytical methodologies, and offers visual representations of workflows to aid researchers in their analytical method development.
Comparative Performance Data
The use of this compound as an internal standard has been shown to significantly improve the accuracy and reliability of pyrimethanil quantification across various matrices. The following tables summarize key performance metrics from validated analytical methods.
Table 1: Performance in Food Matrices (Red Wine)
| Parameter | Performance with this compound Internal Standard | Reference |
| Recovery | 85.4% - 117.9% | [2] |
| Relative Standard Deviation (RSD) | 0.5% - 6.1% | [2] |
| Limit of Detection (LOD) | 0.5 µg/kg | [2] |
| Limit of Quantification (LOQ) | 1.0 µg/kg | [2] |
| Linearity (Correlation Coefficient) | > 0.999 (in the range of 0.5-50 µg/kg) | [2] |
Table 2: Performance in Environmental Matrices (Soil & Water)
| Matrix | Parameter | Performance with Isotopic Internal Standard | Reference |
| Soil | Limit of Quantification (LOQ) | 5 ng/g (5.00 ppb) | [4][5] |
| Limit of Detection (LOD) | 1.50 ppb | [5] | |
| Water | Limit of Quantification (LOQ) | 0.5 ng/g (0.500 ppb) | [4][5] |
| Limit of Detection (LOD) | 0.250 ppb | [5] |
The Role of this compound in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis. Isotope-labeled internal standards like this compound are highly effective in compensating for these effects. Because the internal standard co-elutes and experiences the same ionization effects as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.[1] A study on 18 pesticide residues in red wine specifically utilized this compound to reduce matrix effects, achieving excellent recovery and precision.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols for the analysis of pyrimethanil in soil and water, utilizing an isotopic internal standard.
Sample Preparation and Extraction
Soil Samples:
-
Weigh 10 g of the soil sample into a Soxhlet extraction thimble.
-
Fortify with a known concentration of pyrimethanil standard solution for recovery experiments, if necessary.
-
Add the isotopic internal standard solution.
-
Extract with a 9:1 (v/v) acetonitrile/water mixture for 6 hours using a Soxhlet apparatus.[4]
-
Evaporate an aliquot of the extract to near dryness.
-
Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.[4]
Water Samples:
-
Measure a 10 g aliquot of the water sample.
-
Add the isotopic internal standard solution.[4]
-
The sample is then ready for direct analysis by LC-MS/MS.[4]
Red Wine Samples:
-
Extract the sample with acetonitrile.
-
Clean up the extract using dispersive solid-phase extraction (dSPE) with a mixture of N-propyl ethylene diamine (PSA) and C18 powder.[2]
Instrumental Analysis
-
Technique: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS).[2][4]
-
Column: A suitable C18 column is typically used for separation.[2]
-
Mobile Phase: A gradient elution with solvents such as acetonitrile and water with additives like formic acid or ammonium formate is common.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for LC-MS/MS, monitoring for specific precursor and product ion transitions for both pyrimethanil and this compound. For UPLC-HRMS, full scan and data-dependent MS/MS can be used for qualitative analysis, and targeted selective ion monitoring for quantitative analysis.[2]
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the logic behind using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for the analysis of pyrimethanil using this compound.
Caption: Comparison of external vs. internal standard quantification logic.
Conclusion
The data presented in this guide demonstrates the superior performance of analytical methods that employ this compound as an internal standard for the quantification of pyrimethanil in complex matrices such as food, soil, and water. The use of an isotope-labeled internal standard effectively mitigates matrix effects and compensates for variations in sample preparation, leading to high accuracy, precision, and reliability. The detailed protocols and visual workflows provided herein serve as a valuable resource for researchers and professionals in the field, enabling the development and implementation of robust and accurate analytical methods for pesticide residue analysis.
References
- 1. epa.gov [epa.gov]
- 2. [Determination of 18 pesticide residues in red wine by ultra high performance liquid chromatography-high resolution mass spectrometry with isotope dilution technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimethanil and chlorpyrifos air concentrations and pregnant women’s urinary metabolites in the Infants’ Environmental Health Study (ISA), Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
Determining Pyrimethanil Levels: A Comparative Guide to Limits of Detection and Quantification Using Pyrimethanil-d5
The accurate detection and quantification of the fungicide Pyrimethanil are crucial in environmental monitoring, food safety, and toxicology. The use of an isotopically labeled internal standard, such as Pyrimethanil-d5, is a widely accepted technique to enhance the accuracy and precision of analytical methods, particularly in complex matrices. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for Pyrimethanil using this compound as an internal standard, supported by experimental data from various studies.
Comparative Analysis of Detection and Quantification Limits
The LOD and LOQ for Pyrimethanil can vary significantly depending on the sample matrix, sample preparation techniques, and the analytical instrumentation employed. The use of this compound as an internal standard helps to compensate for matrix effects and variations in extraction efficiency and instrument response.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Internal Standard |
| Red Wine | 0.5 µg/kg | 1.0 µg/kg | UPLC-HRMS | This compound |
| Soil | 1.50 ng/g (ppb) | 5.0 ng/g (ppb) | LC/MS/MS | Pyrimethanil-¹³C,¹⁵N₂ |
| Water | 0.250 ng/g (ppb) | 0.5 ng/g (ppb) | LC/MS/MS | Pyrimethanil-¹³C,¹⁵N₂ |
| Urine | 0.1 ng/mL | 0.4 ng/mL | LC-MS/MS | Not specified |
| Fruits and Vegetables | 10-30 µg/kg | 0.04-0.1 mg/kg | Not specified | Not specified |
Table 1: Comparison of LOD and LOQ for Pyrimethanil in various matrices.
Experimental Protocols
The following sections detail the methodologies employed in the analysis of Pyrimethanil in different matrices, highlighting the role of the internal standard.
1. Analysis of Pyrimethanil in Red Wine
-
Sample Preparation : Red wine samples are extracted with acetonitrile.
-
Cleanup : The extracts undergo dispersive solid-phase extraction (dSPE) using a mixture of N-propyl ethylene diamine (PSA) and C18 powder as the sorbent.
-
Internal Standard : this compound is used as the internal standard to mitigate matrix effects.
-
Instrumentation : Ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) is used for analysis. The components are separated on a BEH C18 column with gradient elution.
-
Detection : Qualitative and quantitative analyses are performed under full scan/data-dependent MS/MS (ddms2) and targeted selective ion monitoring (tSIM) by high-resolution mass spectrometry, respectively.
2. Analysis of Pyrimethanil in Soil and Water
-
Sample Preparation (Soil) : A 10-g soil sample is extracted using Soxhlet extraction with a 9:1 (v/v) acetonitrile/water mixture for 6 hours.
-
Sample Preparation (Water) : A 10-g aliquot of the water sample is used directly.
-
Internal Standard : An isotopic internal standard of Pyrimethanil (in one study, Pyrimethanil-¹³C,¹⁵N₂) is added to the extract (for soil) or the sample (for water).
-
Extraction and Cleanup (Soil) : An aliquot of the soil extract is evaporated and then reconstituted for analysis.
-
Instrumentation : Analysis is performed by liquid chromatography/tandem mass spectroscopy (LC/MS-MS). A Phenomenex HPLC column, Kinetix XB-C18, 100mm x 2.1mm, 2.6 µm is used for separation.
-
Detection : The instrument is a triple quadrupole LC/MS/MS equipped with an electrospray ionization (ESI) interface.
3. Analysis of Pyrimethanil in Urine
-
Sample Preparation : The method was developed for the analysis of Pyrimethanil and its metabolite in human urine.
-
Instrumentation : A liquid chromatography-triple quadrupole mass spectrometry (LC-MS-MS) method was developed and validated.
-
Chromatography : The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B). A gradient elution is used with a flow rate of 0.7 mL/min and a column temperature of 40°C.
-
LOD/LOQ Determination : The LOD was calculated as three times and the LOQ as ten times the standard deviation of the mean concentration of the peak at the analyte retention time in ten different blank urine samples.
Experimental Workflow for Pyrimethanil Analysis
The following diagram illustrates a generalized workflow for the determination of Pyrimethanil in a sample matrix using an internal standard.
The Role of Pyrimethanil-d5 in the Accurate Detection of Low-Level Fungicides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of fungicide residues in various matrices is paramount for ensuring food safety, environmental monitoring, and upholding regulatory compliance. This guide provides an objective comparison of analytical methods for low-level fungicide detection, with a focus on the utility of Pyrimethanil-d5 as an internal standard. The information presented herein is supported by experimental data to aid in the selection of robust and reliable analytical techniques.
The accurate detection of fungicide residues is often complicated by matrix effects, where components of the sample other than the analyte of interest interfere with the analytical signal, leading to either suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted and effective strategy to compensate for these matrix effects and other sources of analytical variability.[1][2][3] this compound, a deuterated analog of the fungicide Pyrimethanil, shares nearly identical chemical and physical properties with its non-labeled counterpart, ensuring it behaves similarly during sample preparation and analysis.[4][5] This allows for the normalization of the analyte signal, leading to more accurate and precise quantification, especially at low concentration levels.[1][6]
Performance Comparison of Analytical Methods
The performance of an analytical method for fungicide residue analysis is typically evaluated based on several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD). The use of this compound as an internal standard has been shown to significantly improve these performance metrics.
A study on the determination of 18 pesticide residues in red wine using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) employed a suite of isotope-labeled internal standards, including this compound.[7] The method demonstrated excellent linearity over a concentration range of 0.5 to 50 µg/kg with correlation coefficients (r²) greater than 0.999 for all pesticides.[7] The limits of detection and quantification were 0.5 µg/kg and 1.0 µg/kg, respectively.[7] The average recoveries for the 18 pesticides ranged from 85.4% to 117.9%, with relative standard deviations between 0.5% and 6.1%.[7] These results highlight the effectiveness of using a multi-internal standard approach, including this compound, for the accurate and precise quantification of a wide range of pesticides in a complex matrix like red wine.
| Parameter | Performance with this compound (in Red Wine Matrix)[7] | Typical Performance of Methods without Isotope-Labeled Internal Standards |
| Linearity (r²) | > 0.999 (0.5 - 50 µg/kg) | Generally > 0.99, but can be affected by matrix effects |
| LOD | 0.5 µg/kg | Variable, typically in the low µg/kg range but can be higher in complex matrices |
| LOQ | 1.0 µg/kg | Variable, often higher than methods with SIL-IS |
| Recovery (%) | 85.4 - 117.9 | Can be highly variable and outside the acceptable range of 70-120% due to matrix effects |
| Precision (RSD %) | 0.5 - 6.1 | Often > 20% in complex matrices without effective matrix effect compensation |
Experimental Protocols
The following section details a representative experimental protocol for the analysis of fungicide residues in a fruit matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis, incorporating this compound as an internal standard.
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
-
Homogenization: Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube, cap, and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). Vortex for 30 seconds and then centrifuge for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
The cleaned extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is typically employed to separate the target fungicides.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Pyrimethanil and many other fungicides.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the target analyte and the internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Pyrimethanil | 200.1 | 107.1 | 42.1 |
| This compound | 205.1 | 112.1 | 188.1 |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Pyrimethanil, with a +5 Da shift due to the five deuterium atoms. The optimal transitions should be experimentally determined.
Visualizing the Workflow and Rationale
The use of an internal standard is a critical step in the analytical workflow to ensure data quality. The following diagrams illustrate the experimental process and the logical relationship behind using an isotope-labeled internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agilent.com [agilent.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. agilent.com [agilent.com]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Pyrimethanil-d5
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents like Pyrimethanil-d5 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
This compound, a deuterated analog of the fungicide Pyrimethanil, requires careful management due to its potential environmental impact. The primary concern with Pyrimethanil is its toxicity to aquatic life with long-lasting effects[1][2]. Therefore, preventing its release into the environment is of paramount importance[2].
Hazard Profile of Pyrimethanil
Understanding the hazards associated with Pyrimethanil is the first step in ensuring safe handling and disposal.
| Hazard Classification | Description |
| Acute Aquatic Toxicity | Category 2 |
| Chronic Aquatic Toxicity | Category 2 |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
-
Safety glasses with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Collection:
-
Solid Waste:
-
Place any solid this compound waste, including contaminated items like weighing paper or absorbent pads from a spill, into a clearly labeled, sealed container.
-
The container should be designated for "Hazardous Chemical Waste" and should specifically list "this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
As with solid waste, do not mix with other waste streams.
-
3. Empty Container Management: Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Container Disposal:
-
After triple rinsing, the container is generally considered decontaminated.
-
Deface the original label to prevent misuse.
-
Dispose of the container in accordance with your institution's guidelines for decontaminated lab waste. Some facilities may require puncturing or crushing the container before disposal in a landfill[1].
-
4. Spill Management: In the event of a spill, follow these steps:
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways[1][4].
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's EHS office or a licensed professional waste disposal service[5].
-
Ensure all waste containers are properly labeled and sealed before collection.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: this compound Disposal Workflow
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistics for Handling Pyrimethanil-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential information for the safe handling and disposal of Pyrimethanil-d5, a deuterated isotopologue of the fungicide Pyrimethanil. Adherence to these procedures is critical to minimize exposure risks and ensure compliant laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are a common and effective choice for protection against a wide range of chemicals.[1][2] Always check gloves for integrity before use and replace them immediately if they become contaminated or show signs of degradation. For prolonged or high-exposure tasks, consider thicker gauge gloves (e.g., 11-mil or 15-mil).[1][2] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Eye protection should conform to recognized standards such as ANSI Z87.1. Goggles provide a more complete seal against splashes and vapors. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection. |
| Respiratory | Use in a well-ventilated area or fume hood. Respirator may be required for large quantities or in case of spills. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if engineering controls are insufficient or during emergency situations. |
Operational Plans: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
-
Store separately from food, feed, and other consumables.
Emergency Procedures: Spill Response
In the event of a this compound spill, a prompt and systematic response is crucial to mitigate potential hazards. The following "Three C's" approach—Control, Contain, and Clean Up—provides a clear framework for action.[4][5]
A detailed workflow for spill response is illustrated in the diagram below.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
